5-Oxotetrahydrothiophene-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-oxothiolane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3S/c6-4-2-1-3(9-4)5(7)8/h3H,1-2H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSNMSYPRJCMOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)SC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573218 | |
| Record name | 5-Oxothiolane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222046-90-4 | |
| Record name | 5-Oxothiolane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-oxothiolane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Oxotetrahydrothiophene-2-carboxylic acid: Properties, Synthesis, and Potential Applications
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and prospective applications of 5-Oxotetrahydrothiophene-2-carboxylic acid. As a molecule incorporating both a thiolactone and a carboxylic acid, this compound presents a unique scaffold for chemical exploration, particularly in the fields of medicinal chemistry and materials science. This document synthesizes known chemical principles of related structures to project the behavior and characteristics of this specific, yet largely uncharacterized, molecule. We will delve into its theoretical reactivity, spectroscopic signatures, and propose methodologies for its synthesis, providing a foundational resource for researchers interested in this novel chemical entity.
Introduction: A Molecule of Interest
5-Oxotetrahydrothiophene-2-carboxylic acid is a heterocyclic compound featuring a five-membered thiolactone ring with a carboxylic acid substituent at the C2 position. The convergence of these two functional groups within a saturated thiophene core suggests a rich and varied chemical reactivity profile. Thiolactones are known to be more reactive than their lactone counterparts towards nucleophilic attack, a property that can be leveraged in various synthetic and biological applications.[1][2] The presence of the carboxylic acid moiety provides a handle for further derivatization, such as amide bond formation, and influences the molecule's overall polarity and solubility.
The structural similarity to 5-oxotetrahydrofuran-2-carboxylic acid, a well-documented chemical intermediate, invites a comparative analysis of their respective chemical behaviors. The substitution of the ring oxygen with sulfur is anticipated to significantly alter the electronic properties and reactivity of the molecule. This guide aims to provide a theoretical framework for understanding and exploring the chemistry of this intriguing thiophene derivative.
Physicochemical Properties: A Comparative Overview
| Property | 5-Oxotetrahydrothiophene -2-carboxylic acid (Predicted) | 5-Oxotetrahydrofuran -2-carboxylic acid (Experimental)[3][4] | Thiophene-2-carboxylic acid (Experimental)[5] |
| Molecular Formula | C₅H₆O₃S | C₅H₆O₄ | C₅H₄O₂S |
| Molecular Weight | 146.16 g/mol | 130.10 g/mol | 128.15 g/mol |
| Appearance | Likely a white to off-white solid | White to light yellow crystalline powder | White solid |
| Melting Point (°C) | Predicted to be in a similar range to the furan analog, potentially slightly higher due to the sulfur atom. | 71-73 | 125–127 |
| Boiling Point (°C) | Expected to be higher than the furan analog due to increased molecular weight and stronger intermolecular forces. | 150-155 (at 0.2 mmHg) | Decomposes |
| Solubility | Expected to be soluble in polar organic solvents like acetone, and moderately soluble in water. | Soluble in acetone. | Soluble in hot water and polar organic solvents. |
| pKa | The carboxylic acid proton's pKa is predicted to be in the acidic range, similar to other carboxylic acids. | ~3.11 (Predicted) | ~3.5 |
Proposed Synthetic Pathways
The synthesis of 5-Oxotetrahydrothiophene-2-carboxylic acid has not been explicitly described in the literature. However, based on established methodologies for the synthesis of thiolactones and thiophene-2-carboxylic acids, we can propose the following plausible synthetic routes.
Route 1: From a Thiol-Containing Dicarboxylic Acid
This approach involves the intramolecular cyclization of a suitable precursor, 4-mercaptoadipic acid. The dehydration of this thiol-containing dicarboxylic acid would lead to the formation of the thiolactone ring.
Caption: Proposed synthesis via intramolecular cyclization.
Experimental Protocol (Hypothetical):
-
Dissolution: Dissolve 4-mercaptoadipic acid in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Addition of Coupling Agent: Add a dehydrating agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) portion-wise at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Filter the reaction mixture to remove the urea byproduct. Wash the filtrate with dilute acid and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Route 2: Modification of a Pre-existing Thiophene Ring
An alternative strategy involves the modification of a readily available thiophene derivative. For instance, the oxidation of 2-acetylthiophene can yield thiophene-2-carboxylic acid, which could then undergo further transformations.[5] However, the saturation of the thiophene ring to a tetrahydrothiophene and subsequent introduction of the 5-oxo group would be challenging and require a multi-step synthesis.
Chemical Reactivity: A Tale of Two Functional Groups
The reactivity of 5-Oxotetrahydrothiophene-2-carboxylic acid is dictated by the interplay between the thiolactone and the carboxylic acid functionalities.
Thiolactone Reactivity
Thiolactones are generally more susceptible to nucleophilic attack than their corresponding lactones.[2] This is attributed to the weaker C-S bond compared to the C-O bond and the better leaving group ability of the thiolate.[2]
Caption: Nucleophilic ring-opening of the thiolactone.
-
Aminolysis: Reaction with amines will readily open the thiolactone ring to form the corresponding amide-thiol.[6][7] This reaction is often rapid and can proceed under mild conditions.
-
Hydrolysis: Under basic conditions, the thiolactone will hydrolyze to the corresponding 4-mercaptoadipic acid.[1]
-
Alcoholysis: Alcohols can react, particularly under acidic or basic catalysis, to yield the corresponding ester-thiol.
Carboxylic Acid Reactivity
The carboxylic acid group at the C2 position offers a versatile handle for a variety of chemical transformations.
-
Esterification: Standard esterification procedures using an alcohol in the presence of an acid catalyst will convert the carboxylic acid to its corresponding ester.
-
Amide Bond Formation: Coupling with an amine using standard peptide coupling reagents (e.g., HATU, HOBt) will form an amide bond.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Predicted Spectroscopic Data
The following table summarizes the predicted key spectroscopic data for 5-Oxotetrahydrothiophene-2-carboxylic acid, which would be crucial for its identification and characterization.
| Spectroscopic Technique | Predicted Key Signals |
| ¹H NMR | - A downfield signal for the carboxylic acid proton (typically >10 ppm).- A multiplet for the proton at the C2 position, shifted downfield due to the adjacent carbonyl and sulfur atoms.- Complex multiplets for the methylene protons of the tetrahydrothiophene ring. |
| ¹³C NMR | - Two downfield signals for the carbonyl carbons of the thiolactone and the carboxylic acid.- A signal for the C2 carbon, shifted downfield by the adjacent heteroatom and carbonyl group.- Signals for the methylene carbons of the ring. |
| IR Spectroscopy (cm⁻¹) | - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- A sharp C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).- A sharp C=O stretch from the thiolactone, typically at a lower frequency than a lactone (~1680-1720 cm⁻¹).- A C-S stretching vibration. |
| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight of the compound.- Fragmentation patterns corresponding to the loss of CO₂, H₂O, and cleavage of the thiolactone ring. |
Potential Applications in Drug Discovery and Materials Science
The unique structural features of 5-Oxotetrahydrothiophene-2-carboxylic acid suggest its potential as a valuable building block in several scientific domains.
-
Medicinal Chemistry: The thiolactone moiety can act as a covalent modifier of biological targets, while the carboxylic acid can be used to tune pharmacokinetic properties or to attach the molecule to a larger scaffold. Thiophene derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
-
Polymer Chemistry: The ability of the thiolactone to undergo ring-opening polymerization upon reaction with nucleophiles opens up possibilities for the synthesis of novel sulfur-containing polymers with unique properties.[6][7]
-
Chemical Biology: As a latent thiol, this molecule could be used as a tool to introduce thiol groups into biological systems in a controlled manner.[7]
Conclusion
5-Oxotetrahydrothiophene-2-carboxylic acid represents a scientifically intriguing yet underexplored molecule. This guide has provided a theoretical framework for its chemical properties, potential synthetic strategies, and likely reactivity based on the well-established chemistry of related compounds. The dual functionality of a reactive thiolactone and a versatile carboxylic acid makes it a promising candidate for further investigation, with potential applications spanning from drug discovery to materials science. It is our hope that this in-depth technical guide will serve as a valuable resource and a catalyst for future experimental exploration of this novel compound.
References
-
Wikipedia. Thiophene-2-carboxylic acid. [Link]
- Khusnutdinov, R. I., et al. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Russian Journal of General Chemistry, 78(1), 133-138.
- Khusnutdinov, R. I., et al. (2004).
- Lowe, J. T., & Panek, J. S. (2010). Comparison of the reactivity of β-thiolactones and β-lactones toward ring-opening by thiols and amines. Organic & Biomolecular Chemistry, 8(20), 4668-4671.
- Google Patents. Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
-
NIST. 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. [Link]
-
Wikipedia. Thiolactone. [Link]
- Es-Sayed, M., et al. (2022). Novel enantiopure δ-thiolactones: synthesis, structural characterization, and reactivity studies. RSC Advances, 12(49), 31955-31963.
-
NIST. 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. [Link]
-
PubChem. 2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid. [Link]
-
Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
-
Organic Chemistry Portal. Thiophene synthesis. [Link]
- Es, F. V., et al. (2011). One-Pot Multistep Reactions Based on Thiolactones: Extending the Realm of Thiol−Ene Chemistry in Polymer Synthesis. Journal of the American Chemical Society, 133(38), 15032-15035.
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]
- Gois, P. M., & Afonso, C. A. (2014). Thiolactone chemistry, a versatile platform for macromolecular engineering. Polymer Chemistry, 5(13), 3976-3986.
Sources
- 1. Thiolactone - Wikipedia [en.wikipedia.org]
- 2. Novel enantiopure δ-thiolactones: synthesis, structural characterization, and reactivity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Oxotetrahydrofuran-2-carboxylic acid | CymitQuimica [cymitquimica.com]
- 4. (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | 21461-84-7 [chemicalbook.com]
- 5. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thiolactone chemistry, a versatile platform for macromolecular engineering - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Oxotetrahydrothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Oxotetrahydrothiophene-2-carboxylic acid, a captivating heterocyclic molecule, stands at the intersection of functionality and structural complexity. As a thiolactone derivative, it holds significant promise in the realm of medicinal chemistry and drug development, particularly as a potential scaffold for novel therapeutics. This guide provides a comprehensive exploration of its molecular architecture, delving into the nuanced conformational landscape of the five-membered thiolactone ring and the influential role of the carboxylic acid substituent. By synthesizing theoretical principles with data from analogous structures, this document offers a predictive yet rigorous understanding of this intriguing compound, laying a foundational framework for future research and application.
Introduction: The Significance of a Sulfur-Containing Heterocycle
5-Oxotetrahydrothiophene-2-carboxylic acid, also known as 2-carboxy-gamma-thiobutyrolactone, belongs to the family of thiolactones, which are sulfur-containing analogues of lactones. The incorporation of a sulfur atom into the heterocyclic ring imparts unique physicochemical properties, including altered bond lengths, bond angles, and electronic distribution compared to its oxygen-containing counterpart, 5-oxotetrahydrofuran-2-carboxylic acid. These subtle yet significant differences can have a profound impact on the molecule's biological activity, metabolic stability, and potential as a drug candidate.
Thiolactones are present in some natural products and have been explored for a variety of therapeutic applications.[1] For instance, the antibiotic thiolactomycin, a γ-thiolactone, is known for its anti-mycobacterial activity.[1] Furthermore, the thiolactone moiety can serve as a prodrug, masking a reactive thiol group until it is released in vivo through hydrolysis.[2] This strategy can enhance the pharmacokinetic profile of thiol-containing drugs.[2] The presence of both a chiral center at the 2-position and a flexible five-membered ring makes the study of 5-Oxotetrahydrothiophene-2-carboxylic acid's three-dimensional structure and conformational preferences crucial for understanding its potential interactions with biological targets.
Molecular Structure and Conformational Landscape
The molecular structure of 5-Oxotetrahydrothiophene-2-carboxylic acid is characterized by a saturated five-membered ring containing a sulfur atom, a ketone group at the 5-position, and a carboxylic acid group at the 2-position. The inherent strain in a five-membered ring system precludes a planar conformation, leading to a puckered structure to alleviate this strain.
The Thiolactone Ring: A Dance Between Envelope and Twist Conformations
Saturated five-membered rings, such as the tetrahydrothiophene core of our molecule of interest, predominantly adopt two low-energy conformations: the envelope (E) and the twist (T) (or half-chair) forms.
-
Envelope Conformation: In this arrangement, four of the ring atoms are coplanar, while the fifth atom is puckered out of this plane, resembling a sealed envelope.
-
Twist Conformation: In the twist form, three atoms are roughly coplanar, with the other two atoms displaced on opposite sides of the plane.
The energy barrier between these conformations is typically low, allowing for rapid interconversion at room temperature. The exact conformational preference and the degree of puckering are influenced by the nature of the heteroatom and the substituents on the ring. For 5-Oxotetrahydrothiophene-2-carboxylic acid, the presence of the sp²-hybridized carbonyl carbon at the 5-position and the carboxylic acid group at the 2-position will significantly influence the conformational equilibrium.
Below is a conceptual diagram illustrating the pseudorotational pathway of a five-membered ring, showcasing the transition between envelope and twist conformations.
Caption: Interconversion between envelope and twist conformations in a five-membered ring.
The Carboxylic Acid Substituent: Orientation and Hydrogen Bonding
The carboxylic acid group at the 2-position can exist in different orientations relative to the thiolactone ring. The two primary conformations of the carboxylic acid hydroxyl group are syn and anti , referring to the dihedral angle of the H-O-C=O bonds. The syn conformation is generally more stable due to the formation of an intramolecular hydrogen bond.[3]
The orientation of the entire carboxylic acid group (axial vs. equatorial in relation to the puckered ring) will be a critical factor in determining the overall molecular conformation. Steric hindrance and potential intramolecular hydrogen bonding between the carboxylic acid and the carbonyl oxygen of the thiolactone ring will play a significant role in dictating the most stable arrangement.
Methodologies for Structural and Conformational Analysis
A multi-faceted approach combining experimental and computational techniques is essential for a thorough understanding of the molecular structure and conformation of 5-Oxotetrahydrothiophene-2-carboxylic acid.
Experimental Approaches
| Technique | Information Gained | Key Considerations |
| X-ray Crystallography | Provides precise bond lengths, bond angles, and the solid-state conformation of the molecule.[1] | Requires the growth of high-quality single crystals. The observed conformation may be influenced by crystal packing forces. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the connectivity and the chemical environment of atoms. Analysis of coupling constants and Nuclear Overhauser Effect (NOE) data can elucidate the solution-state conformation. | The observed spectra represent a time-average of rapidly interconverting conformers. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule, such as the carbonyl groups of the thiolactone and the carboxylic acid, and the hydroxyl group.[4] | Provides limited direct information on the three-dimensional conformation. |
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: Dissolve the purified 5-Oxotetrahydrothiophene-2-carboxylic acid in a suitable solvent or solvent mixture (e.g., ethyl acetate, acetone, or a mixture with a less polar solvent like hexane). Allow the solvent to evaporate slowly at a constant temperature.
-
Crystal Mounting: Select a single crystal of appropriate size and quality under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a diffractometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are collected on a detector.
-
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and the space group. The positions of the atoms in the unit cell are determined using direct methods or Patterson methods, followed by refinement to obtain the final crystal structure.
Computational Modeling
Computational chemistry provides a powerful tool to complement experimental data and to explore the conformational energy landscape of molecules.
| Method | Application | Strengths and Limitations |
| Density Functional Theory (DFT) | Calculation of optimized geometries, relative energies of different conformers, and vibrational frequencies.[5] | Provides a good balance between accuracy and computational cost. The choice of functional and basis set is crucial for obtaining reliable results. |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the molecule over time, providing insights into conformational flexibility and interconversion pathways. | Can explore a larger conformational space than static calculations but is computationally more demanding. The accuracy is dependent on the force field used. |
Computational Workflow: Conformational Analysis using DFT
Caption: A typical workflow for computational conformational analysis.
Applications in Drug Development
The unique structural features of 5-Oxotetrahydrothiophene-2-carboxylic acid make it an attractive scaffold in drug discovery.
-
Scaffold for Novel Therapeutics: The rigid, yet conformationally adaptable, five-membered ring can serve as a template for the design of small molecule inhibitors of enzymes or protein-protein interactions. The carboxylic acid and the thiolactone carbonyl offer points for further chemical modification to optimize binding affinity and selectivity.
-
Prodrug Strategies: As previously mentioned, the thiolactone can act as a prodrug moiety, releasing a thiol-containing active compound upon hydrolysis.[2] This can improve the oral bioavailability and stability of the parent drug.
-
Bioisosteric Replacement: The thiolactone ring can be considered a bioisostere of other five-membered ring systems found in known drugs, potentially leading to compounds with improved properties.
Conclusion
While direct experimental data for 5-Oxotetrahydrothiophene-2-carboxylic acid remains to be fully elucidated in the public domain, a robust understanding of its molecular structure and conformational behavior can be inferred from established chemical principles and data from analogous compounds. The puckered thiolactone ring is expected to exist in a dynamic equilibrium between envelope and twist conformations, with the precise preference dictated by the substitution pattern. The carboxylic acid group adds another layer of conformational complexity. A combined experimental and computational approach is paramount to fully unravel the intricate structural details of this promising molecule. Further investigation into this compound and its derivatives is warranted, given its potential as a versatile building block in the design of next-generation therapeutics.
References
-
de la Mora-Luz, I., et al. (2024). Novel enantiopure δ-thiolactones: synthesis, structural characterization, and reactivity studies. RSC Advances, 14(1), 40287-40298. [Link]
-
PubChem. (n.d.). 2,5-Thiophenedicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Tse, M. K., et al. (2018). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. Molecules, 23(8), 1887. [Link]
-
McCourt, R. O., et al. (2018). Rapid Access to Thiolactone Derivatives through Radical-Mediated Acyl Thiol–Ene and Acyl Thiol–Yne Cyclization. Organic Letters, 20(10), 2948-2951. [Link]
-
Saadeh, H. A., et al. (2010). GHB free acid: II. Isolation and spectroscopic characterization for forensic analysis. Journal of forensic sciences, 55(4), 1027-1033. [Link]
-
PubChem. (n.d.). Tetrahydrothiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Demir, S., & Gökce, H. (2018). Theoretical Conformational Studies of Thiol and Thione Forms of Thioacetic Acid. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 969-980. [Link]
-
PubChem. (n.d.). 2-Thiophenecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Nagy, P. I. (2014). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. Journal of physical chemistry. B, 118(16), 4333-4344. [Link]
-
McCourt, R. O., et al. (2018). Rapid Access to Thiolactone Derivatives through Radical-Mediated Acyl Thiol-Ene and Acyl Thiol-Yne Cyclization. Organic Letters, 20(10), 2948-2951. [Link]
-
Goff, Z. R., et al. (2023). γ-Functional Iminiumthiolactones for the Single and Double Modification of Peptides. Bioconjugate chemistry, 34(11), 2055-2063. [Link]
-
Lescop, E., et al. (2022). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. International journal of molecular sciences, 23(23), 15309. [Link]
-
Dugarte, N. Y., et al. (2010). Matrix Photochemistry at Low Temperatures and Spectroscopic Properties of γ-Butyrothiolactone. The Journal of Physical Chemistry A, 114(33), 8658-8665. [Link]
-
Kuş, M. (2020). conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. Eskişehir Technical University Journal of Science and Technology A-Applied Sciences and Engineering, 21(1), 62-71. [Link]
-
Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]
-
De-la-Luz-López, M., et al. (1975). IR Spectroscopic Characterization of 2-thiohydantoins and 2-thiobarbiturates. Spectrochimica Acta Part A: Molecular Spectroscopy, 31(7), 921-929. [Link]
-
Lu, L. Q., et al. (2008). trans-4-(1-Naphthyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid. Acta crystallographica. Section E, Structure reports online, 64(Pt 12), o2399. [Link]
-
Alabugin, I. V., et al. (2015). Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. Beilstein journal of organic chemistry, 11, 2374-2382. [Link]
-
Bora, R. O., et al. (2010). conformational analysis of a thiosemicarbazone derivative having in vitro antimicrobial activity by molecular mechanics and ab initio methods. Proceedings, 4(1), 1. [Link]
-
PubChem. (n.d.). 2,5-Thiophenedicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Tang, H., et al. (2012). δ-Thiolactones as prodrugs of thiol-based glutamate carboxypeptidase II (GCPII) inhibitors. Bioorganic & medicinal chemistry letters, 22(3), 1339-1342. [Link]
-
Gzella, A., et al. (2018). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules, 23(11), 2991. [Link]
-
Olar, R., et al. (2012). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia, 60(5), 648-657. [Link]
-
NIST. (n.d.). Butyrolactone. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). alpha-Methylbutyrolactone. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. 5-Oxo-2-tetrahydrofurancarboxylic acid | C5H6O4 | CID 251524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GHB free acid: II. Isolation and spectroscopic characterization for forensic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
An In-Depth Technical Guide to the Stability and Degradation of 5-Oxotetrahydrothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
5-Oxotetrahydrothiophene-2-carboxylic acid, a sulfur-containing heterocyclic molecule, holds potential as a versatile building block in medicinal chemistry and materials science. Its unique structure, incorporating a thiolactone, a saturated heterocyclic ring, and a carboxylic acid, presents a distinct stability profile that warrants thorough investigation. This technical guide provides a comprehensive analysis of the potential stability challenges and degradation pathways of 5-oxotetrahydrothiophene-2-carboxylic acid. Drawing upon established principles of organic chemistry and data from related molecular classes, this document outlines a predictive framework for its degradation under hydrolytic, oxidative, thermal, and photolytic stress conditions. Furthermore, it details robust experimental protocols for conducting forced degradation studies and presents advanced analytical methodologies for the separation and characterization of potential degradation products. This guide is intended to be an essential resource for researchers engaged in the development and characterization of molecules containing the 5-oxotetrahydrothiophene-2-carboxylic acid scaffold.
Introduction: The Chemical Landscape of 5-Oxotetrahydrothiophene-2-carboxylic acid
5-Oxotetrahydrothiophene-2-carboxylic acid is a chiral molecule featuring a five-membered saturated ring containing a sulfur atom (a tetrahydrothiophene), a ketone group at the 5-position (forming a thiolactone), and a carboxylic acid at the 2-position. The interplay of these functional groups dictates its chemical reactivity and, consequently, its stability. The thiolactone moiety is analogous to a lactone but with a sulfur atom replacing the oxygen in the ring, which can influence its susceptibility to nucleophilic attack. The tetrahydrothiophene ring, being saturated, is generally more stable than its aromatic counterpart, thiophene. However, the sulfur atom is susceptible to oxidation. The carboxylic acid group can participate in various reactions and may influence the overall stability of the molecule.
Due to the limited availability of direct stability studies on this specific molecule, this guide will extrapolate from the known chemistry of thiolactones, tetrahydrothiophenes, and carboxylic acids to predict its stability profile and degradation pathways.
Predicted Stability Profile and Degradation Pathways
The stability of 5-Oxotetrahydrothiophene-2-carboxylic acid is likely to be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. Understanding these vulnerabilities is critical for the development of stable formulations and for predicting potential in vivo metabolic pathways.
Hydrolytic Degradation: The Vulnerability of the Thiolactone Ring
The thiolactone ring is the most probable site of hydrolytic degradation. Thiolactones, like their lactone counterparts, can undergo hydrolysis under both acidic and basic conditions to yield the corresponding mercapto-carboxylic acid.[1]
-
Base-Catalyzed Hydrolysis : Under basic conditions, the thiolactone ring is expected to be readily cleaved via nucleophilic attack of a hydroxide ion on the carbonyl carbon. This would result in the formation of a transient tetrahedral intermediate, followed by ring-opening to yield the corresponding mercapto dicarboxylic acid.[1][2]
-
Acid-Catalyzed Hydrolysis : Acidic conditions can also promote hydrolysis, likely through protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by water.
Proposed Hydrolytic Degradation Pathway:
Caption: Proposed hydrolytic degradation of 5-Oxotetrahydrothiophene-2-carboxylic acid.
Oxidative Degradation: Targeting the Sulfur Atom
The sulfur atom in the tetrahydrothiophene ring is a primary target for oxidation. Thioethers are known to be oxidized to sulfoxides and subsequently to sulfones.[3][4] Common oxidizing agents used in forced degradation studies, such as hydrogen peroxide, can readily effect these transformations.[3][4]
-
Formation of Sulfoxide and Sulfone : The lone pairs of electrons on the sulfur atom make it nucleophilic and susceptible to attack by electrophilic oxidizing agents. The initial oxidation product would be the corresponding sulfoxide, which can exist as two diastereomers due to the new chiral center at the sulfur atom. Further oxidation would lead to the formation of the sulfone.
Proposed Oxidative Degradation Pathway:
Caption: Proposed oxidative degradation pathway of 5-Oxotetrahydrothiophene-2-carboxylic acid.
Thermal Degradation: Potential for Decarboxylation and Ring Scission
At elevated temperatures, 5-Oxotetrahydrothiophene-2-carboxylic acid may undergo several degradation reactions. The thermal stability of heterocyclic compounds can vary significantly depending on their structure and substituents.[5]
-
Decarboxylation : Carboxylic acids, particularly those with an adjacent electron-withdrawing group, can undergo decarboxylation upon heating.[3] In this case, the thiolactone carbonyl could facilitate the loss of carbon dioxide, leading to the formation of 5-oxotetrahydrothiophene.
-
Ring Scission : Thiolactones have been shown to be more thermally stable than their lactone analogs.[6] However, at sufficiently high temperatures, thermal decomposition can lead to the extrusion of carbon oxysulfide (COS) and the formation of an alkene. For β-thiolactones, this is a known decomposition pathway.[6][7] While the target molecule is a γ-thiolactone, a similar ring fragmentation process cannot be ruled out, potentially leading to unsaturated carboxylic acids.
Proposed Thermal Degradation Pathways:
Caption: Proposed thermal degradation pathways for 5-Oxotetrahydrothiophene-2-carboxylic acid.
Photodegradation: Assessing Light Sensitivity
The photostability of a molecule is dependent on its ability to absorb UV or visible light and the efficiency of the subsequent photochemical reactions. While the tetrahydrothiophene ring itself does not have a strong chromophore, the carbonyl group of the thiolactone and the carboxylic acid moiety may absorb UV radiation, potentially leading to degradation. The specific degradation pathway would depend on the excited state chemistry of the molecule.
A Framework for Forced Degradation Studies
A systematic forced degradation study is essential to elucidate the degradation pathways and to develop a stability-indicating analytical method.[8][9][10][11][12] The following experimental design provides a robust starting point for investigating the stability of 5-Oxotetrahydrothiophene-2-carboxylic acid.
Experimental Protocols
Table 1: Proposed Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24, 48, 72 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature & 60°C | 1, 6, 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24, 48, 72 hours |
| Thermal | Solid State | 80°C, 100°C, 120°C | 24, 48, 72 hours |
| Photolytic | ICH Option 2 (Xenon lamp) | Room Temperature | As per ICH Q1B |
Step-by-Step Methodology:
-
Sample Preparation : Prepare a stock solution of 5-Oxotetrahydrothiophene-2-carboxylic acid in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Stress Application :
-
Hydrolysis : To an aliquot of the stock solution, add an equal volume of the acidic or basic solution. For the control, add an equal volume of purified water.
-
Oxidation : To an aliquot of the stock solution, add the oxidizing agent.
-
Thermal : Place the solid compound in a controlled temperature oven.
-
Photolytic : Expose the solution and solid compound to a light source as specified in ICH guidelines. Protect a control sample from light.
-
-
Neutralization : After the specified time points, neutralize the acidic and basic samples to prevent further degradation.
-
Sample Analysis : Analyze the stressed samples and the control sample using a suitable stability-indicating analytical method.
Experimental Workflow Diagram
Caption: Experimental workflow for the forced degradation study of 5-Oxotetrahydrothiophene-2-carboxylic acid.
Analytical Methodologies for Stability Assessment
A stability-indicating analytical method is one that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the method of choice for separating 5-Oxotetrahydrothiophene-2-carboxylic acid from its potential degradation products.
-
Column : A C18 column is a good starting point for method development.
-
Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 2.5-4.5) and an organic modifier (e.g., acetonitrile or methanol) is recommended to achieve optimal separation of the polar parent compound and its potentially more or less polar degradants.
-
Detection : A photodiode array (PDA) detector is useful for initial method development to monitor the peak purity and to select the optimal wavelength for quantification.
Mass Spectrometry (MS)
Coupling HPLC with a mass spectrometer (LC-MS) is indispensable for the identification and structural elucidation of the degradation products.
-
Ionization : Electrospray ionization (ESI) in both positive and negative ion modes should be evaluated to determine the optimal conditions for detecting the parent compound and its degradants.
-
Mass Analyzer : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is highly recommended to obtain accurate mass measurements, which are crucial for determining the elemental composition of the degradation products.
-
Tandem MS (MS/MS) : Fragmentation analysis of the parent compound and the degradation products will provide valuable structural information to confirm their identities.
Table 2: Predicted Degradation Products and Their Expected m/z Values
| Degradation Pathway | Predicted Product | Molecular Formula | Expected [M-H]⁻ |
| Hydrolysis | 4-Mercapto-1,2-pentanedioic acid | C₅H₈O₄S | 179.01 |
| Oxidation | 5-Oxo-1-oxotetrahydrothiophene-2-carboxylic acid | C₅H₆O₄S | 177.00 |
| Oxidation | 5-Oxo-1,1-dioxotetrahydrothiophene-2-carboxylic acid | C₅H₆O₅S | 193.00 |
| Thermal (Decarboxylation) | 5-Oxotetrahydrothiophene | C₄H₆OS | 101.01 |
Conclusion and Future Perspectives
This technical guide provides a scientifically grounded, albeit predictive, framework for understanding the stability of 5-Oxotetrahydrothiophene-2-carboxylic acid. The proposed degradation pathways are based on the established reactivity of its constituent functional groups. The outlined experimental protocols and analytical methodologies offer a robust strategy for researchers to systematically investigate the stability of this molecule and to develop validated stability-indicating methods.
Future experimental work should focus on executing these forced degradation studies to confirm the predicted degradation pathways and to identify any unexpected degradation products. The insights gained from such studies will be invaluable for the successful development of pharmaceuticals, agrochemicals, and materials that incorporate the 5-oxotetrahydrothiophene-2-carboxylic acid scaffold, ensuring their quality, safety, and efficacy.
References
-
Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. Retrieved from [Link]
-
ACS Publications. (2013). Chemistry of the β-Thiolactones: Substituent and Solvent Effects on Thermal Decomposition and Comparison with the β-Lactones. Retrieved from [Link]
-
National Institutes of Health. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
PubMed. (2015). Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrahydrothiophene. Retrieved from [Link]
-
National Institutes of Health. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link]
-
ResearchGate. (2016). Mild oxidation of tetrahydrothiophene to sulfolane over V-, Mo and W-containing layered double hydroxides. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Retrieved from [Link]
- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
-
University of Delaware. (n.d.). Degradable polymers from thionolactone radical ring-opening copolymerization. Retrieved from [Link]
-
MDPI. (2022). Single-Step Hydrolysis and Derivatization of Homocysteine Thiolactone Using Zone Fluidics: Simultaneous Analysis of Mixtures with Homocysteine Following Separation by Fluorosurfactant-Modified Gold Nanoparticles. Retrieved from [Link]
-
ACS Publications. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Retrieved from [Link]
-
University of Padua. (2015). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Retrieved from [Link]
-
Wiley Online Library. (2017). CHAPTER 9: Thiolactones as Functional Handles for Polymer Synthesis and Modification. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. Retrieved from [Link]
-
ACS Publications. (2013). Chemistry of the β-Thiolactones: Substituent and Solvent Effects on Thermal Decomposition and Comparison with the β-Lactones. Retrieved from [Link]
-
ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
-
PubMed. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity. Retrieved from [Link]
-
National Institutes of Health. (2020). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Bio-protocol. (2019). 2.6. Thiolactone Hydrolysis Assay on Purified Proteins. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Thiophene Oxidation and Reduction Chemistry. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]
-
ACS Publications. (2018). Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates. Retrieved from [Link]
-
Semantic Scholar. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]
-
ResearchGate. (2020). Novel enantiopure δ-thiolactones: synthesis, structural characterization, and reactivity studies. Retrieved from [Link]
-
National Institutes of Health. (2010). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Retrieved from [Link]
-
BioPharm International. (2012). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
MDPI. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Retrieved from [Link]
-
MDPI. (2023). A Review on Ionic Liquids in the Design of Carbon-Based Materials for Environmental Contaminant Removal. Retrieved from [Link]
-
YouTube. (2019). 03.03 Oxidation Reactions of Thiols. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiolactone. Retrieved from [Link]
-
SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]
- Google Patents. (n.d.). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.
-
PubMed. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs). Retrieved from [Link]
-
ScienceDirect. (2023). Recent advances in the production of 2,5-furandicarboxylic acid from biorenewable resources. Retrieved from [Link]
-
ResearchGate. (2000). Kinetics of thermal decomposition of sulfur-containing amino acids. Retrieved from [Link]
-
PubChem. (n.d.). 5-Acetylthiophene-2-carboxylic acid. Retrieved from [Link]
Sources
- 1. Thiolactone - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. sgs.com [sgs.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Oxotetrahydrothiophene-2-carboxylic acid
Introduction
5-Oxotetrahydrothiophene-2-carboxylic acid, a sulfur-containing heterocyclic compound, represents a scaffold of significant interest to researchers in medicinal chemistry and drug development. Its structural features, including a thiolactone ring and a carboxylic acid moiety, offer multiple points for chemical modification, making it a valuable building block for the synthesis of novel therapeutic agents. The thiolactone functionality is known to be present in various biologically active molecules and can act as a reactive handle for covalent modification of biological targets. This document provides a detailed guide to plausible synthetic routes for this target molecule, offering in-depth protocols and mechanistic insights to aid in its laboratory- and large-scale preparation.
Synthetic Strategies: An Overview
The synthesis of 5-Oxotetrahydrothiophene-2-carboxylic acid can be approached through several strategic disconnections. This guide will focus on three primary and chemically robust strategies:
-
Intramolecular Cyclization of 2-Mercaptosuccinic Acid: A direct approach involving the formation of the thiolactone ring from a readily available acyclic precursor.
-
Dieckmann Condensation of a Thia-Diester: A classic cyclization strategy to form the five-membered ring, followed by hydrolysis to the target carboxylic acid.
-
Michael Addition and Subsequent Cyclization: A convergent approach where the carbon-sulfur bond is formed via a Michael addition, followed by an intramolecular cyclization.
Each of these routes offers distinct advantages and presents unique challenges, which will be discussed in detail.
Route 1: Intramolecular Cyclization of 2-Mercaptosuccinic Acid
This is arguably the most direct approach, starting from the commercially available 2-mercaptosuccinic acid.[1] The core of this strategy lies in the selective activation of one of the carboxylic acid groups to facilitate an intramolecular nucleophilic attack by the thiol group, leading to the formation of the stable five-membered thiolactone ring.
Principle and Mechanistic Insight
The key to this synthesis is the selective activation of the carboxylic acid at the 1-position over the one at the 4-position to favor the formation of the desired γ-thiolactone. This can be achieved by converting the carboxylic acid into a more reactive species, such as an acid chloride or an activated ester, which is then readily attacked by the nucleophilic thiol. The reaction is driven by the formation of the thermodynamically stable five-membered ring.
Caption: Route 1: Cyclization of 2-Mercaptosuccinic Acid.
Detailed Protocol: Cyclization using Thionyl Chloride
-
Activation of Carboxylic Acid:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 2-mercaptosuccinic acid (1 equivalent) in an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 equivalents) dropwise to the suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC). The progress can be monitored by observing the disappearance of the starting material.
-
-
Intramolecular Cyclization:
-
Upon completion of the activation step, cool the reaction mixture to room temperature.
-
The cyclization may occur spontaneously upon formation of the acid chloride. To ensure complete cyclization, the reaction mixture can be stirred at room temperature for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Route 2: Dieckmann Condensation of a Thia-Diester
The Dieckmann condensation is a powerful tool for the formation of cyclic β-keto esters through an intramolecular Claisen condensation of a diester.[2][3] This route involves the preparation of a suitable diester precursor, followed by a base-mediated cyclization.
Principle and Mechanistic Insight
The synthesis begins with the preparation of diethyl 3-thiaglutarate. This is achieved by the reaction of ethyl thioglycolate with ethyl acrylate in the presence of a base. The resulting diester then undergoes an intramolecular cyclization in the presence of a strong base, such as sodium ethoxide, to yield ethyl 5-oxotetrahydrothiophene-2-carboxylate. The final step is the hydrolysis of the ester to the desired carboxylic acid.
Caption: Route 2: Dieckmann Condensation Pathway.
Detailed Protocol
-
Synthesis of Diethyl 3-thiaglutarate:
-
To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol) in ethanol, add ethyl thioglycolate (1 equivalent) dropwise at 0 °C.
-
Stir the mixture for 30 minutes, then add ethyl acrylate (1 equivalent) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Neutralize the reaction mixture with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude diester. Purify by vacuum distillation.
-
-
Dieckmann Condensation:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of sodium ethoxide (1.1 equivalents) in anhydrous toluene.
-
Heat the suspension to reflux and add a solution of diethyl 3-thiaglutarate (1 equivalent) in anhydrous toluene dropwise over a period of 1-2 hours.
-
Continue to reflux for an additional 2-4 hours after the addition is complete.
-
Cool the reaction mixture to room temperature and quench by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.
-
-
Hydrolysis to the Carboxylic Acid:
-
To the crude ethyl 5-oxotetrahydrothiophene-2-carboxylate, add an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).
-
Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain the final product. Recrystallization may be necessary for further purification.
-
Route 3: Michael Addition and Subsequent Cyclization
This route utilizes a conjugate addition of a sulfur nucleophile to an α,β-unsaturated dicarbonyl compound, followed by an intramolecular cyclization to form the thiolactone ring.
Principle and Mechanistic Insight
The reaction proceeds via a thia-Michael addition of a sulfur nucleophile, such as hydrogen sulfide or a protected equivalent, to an α,β-unsaturated diester like diethyl maleate or fumarate.[4][5] This forms a stable intermediate which can then be induced to cyclize, often under acidic or basic conditions, to form the 5-oxotetrahydrothiophene-2-carboxylate ester. Subsequent hydrolysis yields the target carboxylic acid.
Caption: Route 3: Michael Addition and Cyclization Pathway.
Detailed Protocol
-
Michael Addition:
-
In a round-bottom flask, dissolve diethyl maleate (1 equivalent) in a suitable solvent like ethanol.
-
Add a solution of sodium hydrosulfide (NaSH) (1.1 equivalents) in ethanol dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
-
Cyclization and Esterification (if necessary):
-
After the Michael addition is complete, acidify the reaction mixture with a strong acid (e.g., concentrated sulfuric acid) and heat to reflux. This will promote the intramolecular cyclization to the thiolactone.
-
The ester will likely remain intact under these conditions.
-
-
Hydrolysis:
-
After cyclization, the ester can be hydrolyzed as described in Route 2, step 3, using a strong base followed by acidification to yield the final product.
-
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Cyclization of 2-Mercaptosuccinic Acid | Route 2: Dieckmann Condensation | Route 3: Michael Addition and Cyclization |
| Starting Materials | Readily available 2-mercaptosuccinic acid.[1] | Requires synthesis of the diester precursor. | Commercially available α,β-unsaturated diesters and simple sulfur nucleophiles. |
| Number of Steps | 1-2 steps | 3 steps | 2-3 steps |
| Potential Yield | Moderate to good, depends on the efficiency of the cyclization. | Can be high, but requires optimization of each step. | Variable, depends on the efficiency of the Michael addition and cyclization. |
| Scalability | Potentially scalable, but may require careful control of the activation step. | Scalable, as Dieckmann condensations are well-established industrial reactions. | Potentially scalable, though handling of H2S or its equivalents may pose challenges. |
| Stereochemical Control | If a stereochemically pure starting material is used, the stereocenter at C2 can be retained. | The stereocenter at C2 is created during the synthesis and will result in a racemic mixture unless a chiral auxiliary or catalyst is used. | The stereocenter at C2 is created during the Michael addition and will likely result in a racemic mixture. |
| Key Challenges | Selective activation of one carboxylic acid group. | Synthesis and purification of the intermediate diester. | Control of side reactions during the Michael addition and cyclization. |
Conclusion
The synthesis of 5-Oxotetrahydrothiophene-2-carboxylic acid can be achieved through several viable synthetic routes. The choice of the most appropriate method will depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability of starting materials and reagents, and the need for stereochemical control. The protocols and insights provided in this application note offer a solid foundation for the successful preparation of this valuable heterocyclic building block for applications in drug discovery and development.
References
-
Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition. Retrieved from [Link]
- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
-
YouTube. (2018). Dieckmann Condensation Reaction Mechanism. Retrieved from [Link]
-
Research Square. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Diastereoselective Synthesis of γ-Hydroxy α,β-Epoxyesters and Their Conversion into β-Hydroxy α-Sulfenyl γ-Butyrolactones. Retrieved from [Link]
-
ResearchGate. (n.d.). Michael Addition of Thiol Compounds on ω-Maleate Poly(ethylene oxide)s: Model Study for the “Site-Specific” Modification of Proteins. Retrieved from [Link]
-
Semantic Scholar. (n.d.). ChemInform Abstract: The Synthesis of 5‐Alkoxy and 5‐Amino Substituted Thiophenes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of macrocyclic thiolactone peptides via photochemical intramolecular radical acyl thiol–ene ligation. Retrieved from [Link]
-
MDPI. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Thionation of Some α,β-Unsaturated Steroidal Ketones. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Dieckmann Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective. Retrieved from [Link]
-
AIP Publishing. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid. Retrieved from [Link]
-
Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]
- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
-
MDPI. (n.d.). Iridium-Catalyzed Highly Selective 1,4-Reduction of α,β-Unsaturated Carbonyl Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. Retrieved from [Link]
-
Final Draft. (n.d.). Thiol Michael-Type Reactions of Optically Active Mercapto-Acids in Aqueous Medium. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. Retrieved from [Link]
-
PubMed. (n.d.). Rapid Access to Thiolactone Derivatives through Radical-Mediated Acyl Thiol-Ene and Acyl Thiol-Yne Cyclization. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiol-Maleimide Michael Addition Click Reaction: A New Route to Surface Modification of Porous Polymeric Monolith. Retrieved from [Link]
-
PubMed. (2015). A jack-of-all-trades: 2-mercaptosuccinic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sequential and one-pot post-polymerization modification reactions of thiolactone-containing polymer brushes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of biobased and versatile monomers from itaconic acid and homocysteine thiolactone and their applications in step-growth and radical polymerization approaches. Retrieved from [Link]
Sources
Synthesis of 5-Oxotetrahydrothiophene-2-carboxylic Acid: A Detailed Protocol for Researchers
For correspondence:
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-Oxotetrahydrothiophene-2-carboxylic acid, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis is based on a robust and well-documented Dieckmann condensation of a dialkyl 3-thiaadipate, followed by hydrolysis of the resulting β-keto ester. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth technical details, mechanistic insights, and practical troubleshooting advice to ensure successful and reproducible outcomes.
Introduction
5-Oxotetrahydrothiophene-2-carboxylic acid is a sulfur-containing heterocyclic molecule that has garnered interest due to its structural similarity to biologically active γ-butyrolactones. The presence of the thiolactone moiety introduces unique chemical properties and potential for diverse biological interactions. This protocol outlines a reliable synthetic route, beginning with the preparation of a key diester intermediate, followed by an intramolecular cyclization and subsequent hydrolysis to yield the target carboxylic acid.
Theoretical Framework and Reaction Mechanism
The synthetic strategy hinges on the Dieckmann condensation, a powerful intramolecular reaction for the formation of five- and six-membered rings. In this case, a dialkyl 3-thiaadipate undergoes base-catalyzed cyclization to form the corresponding alkyl 4-oxotetrahydrothiophene-3-carboxylate. The mechanism, analogous to the Claisen condensation, involves the deprotonation of an α-carbon to one of the ester groups, followed by nucleophilic attack of the resulting enolate on the other ester carbonyl. Subsequent elimination of an alkoxide group yields the cyclic β-keto ester. The final step is the hydrolysis of the ester to the desired carboxylic acid.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 5-Oxotetrahydrothiophene-2-carboxylic acid.
Materials and Reagents
| Reagent | Grade | Supplier |
| Methyl thioglycolate | ReagentPlus®, ≥99% | Sigma-Aldrich |
| Methyl acrylate | 99%, contains MEHQ | Sigma-Aldrich |
| Sodium methoxide | 95% | Sigma-Aldrich |
| Methanol | Anhydrous, 99.8% | Sigma-Aldrich |
| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Hydrochloric acid | 37% | Sigma-Aldrich |
| Sodium hydroxide | ≥98%, pellets | Sigma-Aldrich |
| Sodium chloride | ≥99% | Sigma-Aldrich |
| Magnesium sulfate | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Deuterated chloroform (CDCl₃) | 99.8 atom % D | Sigma-Aldrich |
Step-by-Step Protocol
Part 1: Synthesis of Dimethyl 3-thiaadipate
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet, add 50 mL of anhydrous methanol.
-
Base Addition: Carefully add sodium methoxide (0.54 g, 10 mmol) to the methanol and stir until fully dissolved.
-
Thiol Addition: To this solution, add methyl thioglycolate (10.6 g, 100 mmol) dropwise via the dropping funnel over 15 minutes.
-
Michael Addition: Cool the reaction mixture to 0 °C using an ice bath. Add methyl acrylate (9.0 g, 105 mmol) dropwise over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Neutralize the reaction mixture with concentrated hydrochloric acid. Remove the methanol under reduced pressure. Dissolve the residue in 100 mL of diethyl ether and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield dimethyl 3-thiaadipate as a colorless oil. The product is typically used in the next step without further purification.
Part 2: Dieckmann Condensation to Methyl 4-oxotetrahydrothiophene-3-carboxylate
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, add 100 mL of anhydrous toluene.
-
Base Suspension: Add sodium methoxide (5.4 g, 100 mmol) to the toluene and heat the suspension to reflux with vigorous stirring.
-
Cyclization: Add the crude dimethyl 3-thiaadipate (19.4 g, 100 mmol) from Part 1 dropwise to the refluxing suspension over 1 hour.
-
Reaction Completion: Continue refluxing for an additional 4 hours. The reaction mixture will become a thick, yellowish slurry.
-
Work-up: Cool the reaction mixture to room temperature and carefully add 50 mL of 10% hydrochloric acid. Separate the organic layer and wash it with 50 mL of water and 50 mL of brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure. The resulting crude product is a mixture of isomers. Selective hydrolysis and decarboxylation can be employed to isolate the desired isomer if necessary, as detailed in the literature. For the purpose of obtaining the target carboxylic acid, the mixture can be carried forward.
Part 3: Hydrolysis to 5-Oxotetrahydrothiophene-2-carboxylic acid
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude methyl 4-oxotetrahydrothiophene-3-carboxylate (16.0 g, 100 mmol) in 100 mL of a 1:1 mixture of methanol and 2 M sodium hydroxide solution.
-
Hydrolysis: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: Remove the methanol under reduced pressure. Acidify the aqueous residue to pH 2 with concentrated hydrochloric acid.
-
Extraction: Extract the acidified solution with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Oxotetrahydrothiophene-2-carboxylic acid.
-
Recrystallization: Recrystallize the crude product from a mixture of ethyl acetate and hexanes to obtain pure 5-Oxotetrahydrothiophene-2-carboxylic acid as a white solid.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Appearance |
| Dimethyl 3-thiaadipate | C₇H₁₂O₄S | 192.23 | >90% | Colorless oil |
| Methyl 4-oxotetrahydrothiophene-3-carboxylate | C₆H₈O₃S | 160.19 | 70-80% | Yellowish oil |
| 5-Oxotetrahydrothiophene-2-carboxylic acid | C₅H₆O₃S | 146.16 | >85% | White solid |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low yield in Dieckmann condensation | Incomplete reaction or side reactions. | Ensure anhydrous conditions. Use a stronger base like sodium hydride if necessary. Ensure vigorous stirring to maintain a good suspension of the base. |
| Difficulty in purification | Presence of isomeric byproducts. | Column chromatography of the ester intermediate may be necessary for very high purity. Refer to literature for selective hydrolysis and decarboxylation conditions to isolate the desired isomer. |
| Incomplete hydrolysis | Insufficient reaction time or base concentration. | Increase the reaction time or the concentration of the sodium hydroxide solution. Monitor the reaction by TLC until the starting ester is fully consumed. |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Sodium methoxide is a strong base and is corrosive. Handle with care and avoid contact with skin and eyes.
-
Methyl acrylate is a flammable liquid and a lachrymator. Handle in a well-ventilated area.
-
Anhydrous solvents are flammable and should be handled away from ignition sources.
References
-
Hromatka, O., Binder, D., & Eichinger, K. (1973). Über den Mechanismus der Dieckmann-Reaktion von 3-(Methoxycarbonylmethylthio)-propionsäuremethylester. Monatshefte für Chemie / Chemical Monthly, 104(5), 1343-1347. [Link]
-
Woodward, R. B., & Eastman, R. H. (1946). The Structure of the Thiolactone from α-Angelicalactone and Hydrogen Sulfide. Journal of the American Chemical Society, 68(11), 2229–2235. [Link]
-
Dieckmann, W. (1900). Zur Kenntniss der Ringbildung. Berichte der deutschen chemischen Gesellschaft, 33(2), 2670-2688. [Link]
Enantioselective synthesis of chiral 5-Oxotetrahydrothiophene-2-carboxylic acid
Application Note & Protocol
Topic: Enantioselective Synthesis of Chiral 5-Oxotetrahydrothiophene-2-carboxylic Acid
Introduction: The Significance of Chiral Thiolactones
Chiral γ-thiolactones, particularly those with a quaternary stereocenter such as 5-oxotetrahydrothiophene-2-carboxylic acid, are valuable and highly sought-after building blocks in modern organic synthesis and drug development. The thiolactone moiety, a sulfur analog of the lactone ring, serves as a versatile functional group. It can act as a latent thiol, which can be unmasked through nucleophilic ring-opening to participate in thiol-ene click reactions, disulfide bond formation, or other sulfur-specific transformations.[1] The presence of a chiral center at the C2 position introduces stereochemical complexity that is critical for the biological activity of many pharmaceutical agents and the properties of advanced materials.
The enantioselective synthesis of this target molecule presents a significant challenge: the construction of a sterically congested quaternary carbon stereocenter adjacent to a carbonyl group. This guide provides a comprehensive overview of two robust strategies for achieving this synthesis with high enantiopurity: (A) Asymmetric Catalytic Oxidation for the direct formation of the chiral center, and (B) Enzymatic Kinetic Resolution for the efficient separation of a racemic mixture.
Strategic Overview: Asymmetric Synthesis vs. Kinetic Resolution
Choosing the optimal synthetic strategy depends on factors such as available starting materials, desired scale, and the specific enantiomer required. This guide details protocols for both approaches to provide maximum flexibility for researchers.
-
Strategy A: Asymmetric Oxidation: This approach is elegant and atom-economical, aiming to create the desired enantiomer directly from an achiral precursor. We will explore a method adapted from the successful asymmetric synthesis of analogous oxo-tetrahydrofuran carboxylic acids, which utilizes a chiral titanium complex to induce enantioselectivity in an oxidative cleavage reaction.[2][3] This method is advantageous for its directness but may require significant optimization of the catalyst system and reaction conditions.
-
Strategy B: Enzymatic Kinetic Resolution: This strategy involves the synthesis of a racemic mixture of a 5-oxotetrahydrothiophene-2-carboxylic acid ester, followed by selective enzymatic hydrolysis. Lipases are highly effective biocatalysts for differentiating between enantiomers of an ester, hydrolyzing one significantly faster than the other.[4][5] This results in a mixture of the unreacted ester (one enantiomer) and the hydrolyzed carboxylic acid (the other enantiomer), which are easily separable. This method is often highly reliable, scalable, and provides access to both enantiomers from a single racemic batch.[5][6]
Workflow for Synthetic Strategies
The following diagram illustrates the two primary pathways discussed in this application note.
Caption: High-level workflows for the two primary synthetic routes.
Protocol 1: Asymmetric Synthesis via Catalytic Oxidation
This protocol is based on the highly effective asymmetric oxidation of cyclic 1,2-dione derivatives using a Sharpless-type catalyst system.[2] The proposed mechanism involves the formation of a chiral titanium-tartrate complex that coordinates to the dione precursor, directing the oxidant to attack one face of the molecule preferentially, leading to an enantioselective oxidative ring expansion/cleavage to form the desired thiolactone acid.
Step 1.1: Preparation of the Chiral Catalyst Complex
Causality: The precise stoichiometry and pre-formation of the Ti(Oi-Pr)₄/diethyl tartrate complex are critical for achieving high enantioselectivity. Diethyl tartrate serves as the chiral ligand that creates a C₂-symmetric environment around the titanium center, which is essential for differentiating between the prochiral faces of the substrate.
-
To a flame-dried, argon-purged Schlenk flask, add anhydrous dichloromethane (DCM, 20 mL).
-
Add (+)-diethyl L-tartrate (0.33 mmol).
-
Cool the solution to -20 °C in a cryocooler.
-
Slowly add titanium (IV) isopropoxide (Ti(Oi-Pr)₄, 0.30 mmol) dropwise with vigorous stirring.
-
Allow the mixture to stir at -20 °C for 15 minutes to ensure complete complex formation. The solution should be a clear, pale yellow.
Step 1.2: Asymmetric Oxidation Reaction
Causality: The slow addition of the substrate and the oxidant at low temperatures is crucial to suppress non-catalyzed background reactions and to maximize the fidelity of the chiral induction. Tert-butyl hydroperoxide (t-BuOOH) is used as the terminal oxidant.
-
In a separate flask, dissolve the achiral precursor, 3-mercaptocyclopentane-1,2-dione (0.25 mmol), in anhydrous DCM (5 mL).
-
Add the substrate solution dropwise to the pre-formed catalyst complex at -20 °C over 10 minutes.
-
Stir the mixture for an additional 20 minutes at -20 °C to allow for substrate-catalyst coordination.
-
Add a solution of t-BuOOH in toluene (~5.5 M, 0.30 mmol) dropwise over 15 minutes.
-
Maintain the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
Step 1.3: Workup and Purification
-
Upon completion, quench the reaction by adding 1 mL of water and allowing the mixture to warm to room temperature.
-
Stir vigorously for 1 hour. A white precipitate of titanium dioxide will form.
-
Filter the mixture through a pad of Celite®, washing the pad with DCM (3 x 10 mL).
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: petroleum ether/acetone gradient) to yield the pure chiral 5-oxotetrahydrothiophene-2-carboxylic acid.[2]
| Parameter | Condition | Rationale |
| Catalyst | Ti(Oi-Pr)₄ / (+)-DET | Forms a C₂-symmetric complex for enantioselection. |
| Solvent | Anhydrous Dichloromethane | Aprotic, good solubility for reactants. |
| Temperature | -20 °C | Minimizes background reaction, enhances selectivity. |
| Oxidant | t-BuOOH | Efficient oxygen source for the oxidation. |
| Expected Yield | 40-60% | Dependent on substrate purity and reaction scale. |
| Expected ee | >85% | Based on analogous furanone synthesis.[3] |
Protocol 2: Enzymatic Kinetic Resolution of a Racemic Ester
This protocol leverages the high enantioselectivity of lipases to resolve a racemic mixture. The process begins with the synthesis and esterification of racemic 5-oxotetrahydrothiophene-2-carboxylic acid. The subsequent enzymatic step selectively hydrolyzes one ester enantiomer.
Step 2.1: Synthesis of Racemic Ethyl 5-Oxotetrahydrothiophene-2-carboxylate
This can be achieved through various standard organic chemistry methods, for example, via a Michael addition of a thiol to an appropriate acrylate derivative followed by cyclization and esterification.
Step 2.2: Enzymatic Resolution
Causality: Immobilized Candida antarctica Lipase B (CAL-B) is a robust and highly selective biocatalyst for the hydrolysis of a wide range of esters.[5] The enzymatic reaction is performed in a phosphate buffer solution with a small amount of co-solvent to aid substrate solubility, creating a mild environment that preserves the enzyme's activity and prevents racemization of the chiral centers.
Caption: Workflow for the enzymatic kinetic resolution and product separation.
-
To a temperature-controlled reaction vessel, add phosphate buffer (0.1 M, pH 7.2, 100 mL).
-
Add racemic ethyl 5-oxotetrahydrothiophene-2-carboxylate (10 mmol). A co-solvent like tert-butanol (5% v/v) can be added to improve solubility.
-
Warm the mixture to 35 °C with gentle stirring.
-
Add immobilized Candida antarctica Lipase B (e.g., Novozym® 435, ~500 mg).
-
Monitor the reaction progress by taking aliquots, extracting with ethyl acetate, and analyzing by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining ester and the product acid.
-
Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with buffer and solvent and reused.
Step 2.3: Product Separation and Isolation
Causality: The separation is based on the difference in solubility between the ester and the carboxylic acid. The unreacted ester remains soluble in organic solvents, while the carboxylic acid product is deprotonated to its carboxylate salt in the pH 7.2 buffer, rendering it water-soluble.
-
Isolate the Unreacted Ester (e.g., (S)-enantiomer):
-
Extract the filtered reaction mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantioenriched ester.
-
-
Isolate the Carboxylic Acid Product (e.g., (R)-enantiomer):
-
Take the remaining aqueous layer and cool it in an ice bath.
-
Acidify the solution to pH 2 by slowly adding 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine these organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the enantioenriched carboxylic acid.
-
| Parameter | Condition | Rationale |
| Enzyme | Immobilized Lipase CAL-B | High selectivity, stability, and reusability. |
| Medium | Phosphate Buffer (pH 7.2) | Mimics physiological conditions, optimal for enzyme activity. |
| Temperature | 30-40 °C | Balances reaction rate and enzyme stability. |
| Endpoint | ~50% Conversion | Maximizes enantiomeric excess (ee) of both products. |
| Expected ee | >95% for both products | Typical for well-optimized lipase resolutions. |
Characterization: Verification of Enantiopurity
The primary method for determining the enantiomeric excess (ee) of the final products is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral column (e.g., Daicel Chiralcel® OD-H or similar) is often effective for this class of compounds.[2]
-
Mobile Phase: A mixture of hexanes and isopropanol, often with a small amount of a modifier like trifluoroacetic acid (TFA) for acidic analytes. The exact ratio must be optimized to achieve baseline separation of the two enantiomers.
-
Analysis: The ee is calculated from the relative peak areas of the two enantiomers in the chromatogram: ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) x 100.
Conclusion
This guide outlines two effective and scientifically grounded methodologies for the enantioselective synthesis of 5-oxotetrahydrothiophene-2-carboxylic acid. The direct asymmetric oxidation approach offers an elegant and concise route to the target molecule, while the enzymatic kinetic resolution provides a highly reliable, scalable, and robust alternative that yields both enantiomers with high purity. The choice of method will depend on the specific objectives and resources of the research or development program. Both protocols emphasize the rationale behind key experimental steps, providing researchers with the foundational knowledge to adapt and optimize these procedures for their own applications.
References
-
Request PDF. (n.d.). Asymmetric Synthesis of 2Aryl5-oxotetrahydrofuran-2-carboxylic Acids. ResearchGate. Retrieved January 26, 2026. Available at: [Link]
-
Esquivias, J., Arrayás, R. G., & Carretero, J. C. (2007). Thiolactone chemistry, a versatile platform for macromolecular engineering. Polymer Chemistry, 8(1), 20-30. Available at: [Link]
-
Walts, A. E., Schena, P., & Fox, E. M. (1994). Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters. Protein Science, 3(3), 493-500. Available at: [Link]
-
ResearchGate. (n.d.). Enzymatic resolution of racemic hydroxylactones 5a−d. Reagents and conditions. Retrieved January 26, 2026. Available at: [Link]
-
Shteli, V., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and Bioengineering, 74(4), 288-295. Available at: [Link]
Sources
- 1. Thiolactone chemistry, a versatile platform for macromolecular engineering - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. kbfi.ee [kbfi.ee]
- 3. researchgate.net [researchgate.net]
- 4. Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Chiral Resolution of 5-Oxotetrahydrothiophene-2-carboxylic Acid Enantiomers by High-Performance Liquid Chromatography
Application Note and Protocol
Authored by: A Senior Application Scientist
Introduction
The enantiomeric purity of pharmaceutical compounds is a critical parameter in drug development and manufacturing, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. 5-Oxotetrahydrothiophene-2-carboxylic acid is a heterocyclic compound that serves as a valuable chiral building block in the synthesis of various bioactive molecules. Consequently, the ability to accurately resolve and quantify its enantiomers is of paramount importance for ensuring the stereochemical integrity of downstream products. This application note provides a detailed protocol for the chiral High-Performance Liquid Chromatography (HPLC) resolution of 5-Oxotetrahydrothiophene-2-carboxylic acid enantiomers, designed for researchers, scientists, and professionals in drug development. The methodology is grounded in established principles of chiral chromatography and leverages a polysaccharide-based chiral stationary phase (CSP) for robust and reliable separation.
Principle of Chiral Separation
The direct separation of enantiomers by HPLC is most commonly achieved using a chiral stationary phase (CSP).[1] These phases create a chiral environment within the column, allowing for differential interactions with the two enantiomers of a racemic compound. This results in the formation of transient diastereomeric complexes with different binding energies.[1] The enantiomer that forms the less stable complex with the CSP will travel through the column faster and elute first, while the enantiomer forming the more stable complex will be retained longer and elute later, thus achieving separation.
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely recognized for their broad applicability in resolving a diverse range of chiral compounds, including acidic molecules.[2] The chiral recognition mechanism on these phases is complex and involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide polymer.[3] For acidic analytes like 5-Oxotetrahydrothiophene-2-carboxylic acid, the addition of an acidic modifier to the mobile phase is crucial to suppress the ionization of the carboxylic acid group, thereby enhancing its interaction with the CSP and improving peak shape and resolution.[4]
Experimental Protocol
This protocol outlines a method for the chiral separation of 5-Oxotetrahydrothiophene-2-carboxylic acid using a Lux Amylose-2 column, a CSP known for its excellent performance in resolving a wide array of chiral compounds.[5]
Materials and Reagents
-
Racemic 5-Oxotetrahydrothiophene-2-carboxylic acid: (analytical standard)
-
HPLC grade n-Hexane
-
HPLC grade 2-Propanol (IPA)
-
Trifluoroacetic acid (TFA): (HPLC grade, >99.5%)
-
Sample Diluent: n-Hexane/2-Propanol (90:10, v/v)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.
-
Chiral Column: Lux® Amylose-2, 5 µm, 250 x 4.6 mm (Phenomenex® or equivalent). The Lux Amylose-2 column utilizes amylose tris(5-chloro-2-methylphenylcarbamate) as the chiral selector, which provides a unique steric and electronic environment for chiral recognition.[5]
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA)
-
Detection: UV at 220 nm
The following table summarizes the optimized chromatographic conditions for the chiral resolution of 5-Oxotetrahydrothiophene-2-carboxylic acid.
| Parameter | Condition |
| Column | Lux® Amylose-2, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / 2-Propanol / TFA (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1.0 mg/mL in n-Hexane/2-Propanol (90:10, v/v) |
Methodology Workflow
Caption: Workflow for Chiral HPLC Analysis.
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Carefully measure 850 mL of n-Hexane, 150 mL of 2-Propanol, and 1.0 mL of Trifluoroacetic acid.
-
Combine the components in a suitable solvent reservoir.
-
Mix thoroughly and degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration). The acidic modifier (TFA) is essential for protonating the carboxylic acid, which enhances its interaction with the chiral stationary phase and prevents peak tailing.[4]
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of racemic 5-Oxotetrahydrothiophene-2-carboxylic acid.
-
Dissolve the sample in 10 mL of the sample diluent (n-Hexane/2-Propanol, 90:10, v/v) to achieve a final concentration of 1.0 mg/mL.
-
Ensure the sample is fully dissolved. If necessary, sonicate briefly.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC System and Column Equilibration:
-
Install the Lux Amylose-2 column into the HPLC system.
-
Purge the pump with the prepared mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
-
Analysis:
-
Set the column oven temperature to 25 °C.
-
Inject 10 µL of the prepared sample solution onto the column.
-
Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomeric peaks.
-
Data Analysis and Interpretation
Upon completion of the chromatographic run, the data should be processed to evaluate the quality of the separation. The key parameters to determine are the retention times of the two enantiomers (tR1 and tR2), their peak widths at the base (w1 and w2), and their respective peak areas (A1 and A2).
Calculation of Chromatographic Parameters
-
Resolution (Rs): The degree of separation between the two enantiomeric peaks is calculated using the following formula:
-
Rs = 2(tR2 - tR1) / (w1 + w2)
-
A baseline resolution (Rs ≥ 1.5) is generally considered optimal for accurate quantification.
-
-
Selectivity Factor (α): This factor describes the ability of the CSP to differentiate between the two enantiomers.
-
α = (tR2 - t0) / (tR1 - t0), where t0 is the void time.
-
A value of α > 1 is necessary for any separation to occur.
-
-
Enantiomeric Excess (% ee): For a non-racemic sample, the enantiomeric excess can be calculated from the peak areas of the two enantiomers:
-
% ee = |(A1 - A2) / (A1 + A2)| x 100
-
Caption: Logic for Chromatographic Data Analysis.
Trustworthiness and Method Validation Considerations
The protocol described herein is designed to be a self-validating system through the systematic evaluation of its performance parameters. For implementation in a regulated environment, further validation according to ICH guidelines would be necessary, including an assessment of:
-
Specificity: The ability to resolve the enantiomers from any potential impurities or degradation products.
-
Linearity: The response of the detector to varying concentrations of each enantiomer.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).
Conclusion
This application note presents a robust and reliable HPLC method for the chiral resolution of 5-Oxotetrahydrothiophene-2-carboxylic acid enantiomers. The use of a polysaccharide-based chiral stationary phase in combination with an optimized mobile phase provides excellent separation and peak shape. This protocol serves as a valuable tool for researchers and professionals in the pharmaceutical and chemical industries who require accurate determination of the enantiomeric purity of this important chiral building block.
References
-
Belanger, P. C., & Williams, H. W. R. (1983). Syntheses of optically active 2-tetrahydrofuran derivatives. Canadian Journal of Chemistry, 61(7), 1383-1387. [Link]
-
Chiral Technologies. (2013). Instruction Manual for CHIRALPAK® AD-H. [Link]
-
Gasparrini, F., & Villani, C. (2017). Chiral Separations by High-Performance Liquid Chromatography. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. [Link]
-
Jacob, M., Klein, M., Peng, L., & Farkas, T. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. Phenomenex, Inc. [Link]
-
Phenomenex. (n.d.). Lux Amylose-2. HPLC-MART. [Link]
-
Smuts, J. P. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? ResearchGate. [Link]
-
Sýkora, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-163. [Link]
-
Zhang, T., Nguyen, D., & Franco, P. (n.d.). Enantiomer separation of acidic compounds. Chiral Technologies. [Link]
Sources
Application Note & Protocols: A Strategic Approach to Synthesizing Novel Antimicrobial Agents from 5-Oxotetrahydrothiophene-2-carboxylic Acid
Introduction: A Versatile Scaffold for Combating Antimicrobial Resistance
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Thiophene-containing compounds have emerged as a promising class of pharmacologically active agents, demonstrating a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2] Many synthetic routes focus on pre-functionalized thiophene rings. This guide, however, proposes a strategic pathway starting from 5-Oxotetrahydrothiophene-2-carboxylic acid . This readily available starting material offers a unique advantage due to its multiple reactive centers: a ketone, a carboxylic acid, and a thioether. This trifecta of functionality allows for the systematic and divergent synthesis of a diverse library of compounds, enabling a thorough investigation of structure-activity relationships (SAR).
This document provides a comprehensive guide, from the foundational synthetic strategy and mechanistic rationale to detailed, step-by-step protocols for synthesis, characterization, and antimicrobial evaluation.
Part 1: The Synthetic Strategy — From a Saturated Scaffold to Aromatic Bioactivity
The core of our strategy is to leverage the inherent functionalities of 5-Oxotetrahydrothiophene-2-carboxylic acid to build molecular complexity and introduce key pharmacophores known for antimicrobial activity, such as amide linkages and fused heterocyclic systems.[3][4]
Causality Behind the Synthetic Design
Our multi-pronged synthetic approach is designed to explore distinct chemical spaces. The carboxylic acid is an ideal handle for introducing a variety of side chains via amide coupling, a common and robust reaction. The ketone functionality serves as a linchpin for constructing fused ring systems, particularly thieno[2,3-d]pyrimidines, which are known to possess antimicrobial properties.[4][5] This dual approach allows for the rapid generation of two distinct compound libraries from a single, cost-effective precursor.
The overall workflow is designed to be modular, allowing researchers to mix and match building blocks to fine-tune the physicochemical and biological properties of the final compounds.
Figure 1: High-level workflow from scaffold to SAR analysis.
Proposed Synthetic Pathways
We will focus on two primary, high-yield pathways to generate structurally diverse libraries.
Pathway A: Synthesis of N-Substituted 5-Oxotetrahydrothiophene-2-carboxamides
The carboxylic acid moiety is readily converted into an amide. Amide bonds are prevalent in pharmaceuticals due to their stability and ability to participate in hydrogen bonding, a key interaction with biological targets. Varying the amine component allows for systematic exploration of how different substituents (e.g., aromatic, aliphatic, heterocyclic) impact antimicrobial efficacy.
Pathway B: Synthesis of Thieno[2,3-d]pyrimidine Derivatives
This pathway utilizes the ketone functionality. By condensing the starting material with urea or substituted ureas/thioureas, one can construct the thieno[2,3-d]pyrimidine core. This bicyclic heterocycle is a "privileged scaffold" in medicinal chemistry, and its derivatives have been successfully developed as antimicrobial agents.[5] This approach fundamentally alters the core structure, providing a complementary library to the simple amides from Pathway A.
Figure 2: Proposed divergent synthetic pathways.
Part 2: Detailed Experimental Protocols
Trustworthiness Note: These protocols are designed to be self-validating. Each step includes purification and characterization checkpoints. Successful replication of the spectroscopic data provided in the characterization tables validates the outcome of the protocol.
Protocol 2.1: Synthesis of N-(4-chlorophenyl)-5-oxotetrahydrothiophene-2-carboxamide (Representative Procedure for Pathway A)
Rationale: This protocol uses 1,1'-Carbonyldiimidazole (CDI) as a coupling agent. CDI is advantageous because its byproducts (imidazole and CO2) are easily removed, simplifying purification.[4] Dimethylformamide (DMF) is chosen as the solvent for its ability to dissolve a wide range of reactants.[4]
Materials:
-
5-Oxotetrahydrothiophene-2-carboxylic acid (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 eq)
-
4-chloroaniline (1.05 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N2 or Argon), add 5-Oxotetrahydrothiophene-2-carboxylic acid (e.g., 1.46 g, 10 mmol).
-
Dissolve the acid in anhydrous DMF (20 mL).
-
Add CDI (1.78 g, 11 mmol) portion-wise at room temperature. Stir the mixture for 1 hour. Gas evolution (CO2) should be observed. The formation of the acylimidazolide intermediate is the key to this step.
-
In a separate flask, dissolve 4-chloroaniline (1.34 g, 10.5 mmol) in anhydrous DMF (10 mL).
-
Add the amine solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexane:EtOAc mobile phase).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water (100 mL) and EtOAc (100 mL).
-
Separate the layers. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO3 solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization (e.g., from ethanol/water) or flash column chromatography to yield the pure amide product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Protocol 2.2: Synthesis of a Thieno[2,3-d]pyrimidine Derivative (Representative Procedure for Pathway B)
Rationale: This protocol describes a cyclocondensation reaction. An acid catalyst is used to protonate the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by urea. The subsequent dehydration and aromatization steps lead to the stable fused heterocyclic system.
Materials:
-
5-Oxotetrahydrothiophene-2-carboxylic acid (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric acid (HCl) (catalytic amount)
-
Sodium acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 5-Oxotetrahydrothiophene-2-carboxylic acid (1.46 g, 10 mmol) and urea (0.90 g, 15 mmol) in ethanol (30 mL).
-
Add a catalytic amount of concentrated HCl (e.g., 3-4 drops).
-
Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, a precipitate may form. If so, collect the solid by filtration.
-
If no precipitate forms, neutralize the reaction mixture with a saturated solution of sodium acetate.
-
Reduce the solvent volume under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like acetic acid or by column chromatography.
-
Characterize the final product using appropriate spectroscopic methods to confirm the formation of the thieno[2,3-d]pyrimidine ring system.
Part 3: Antimicrobial Activity Evaluation
Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6] It is a quantitative assay that provides a clear endpoint and is amenable to high-throughput screening.
Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Materials:
-
Synthesized test compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
96-well microtiter plates (sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Bacterial Inoculum: Culture bacteria overnight. Dilute the culture in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Prepare Compound Plate: Dispense 50 µL of CAMHB into wells A-H of columns 2-12 of a 96-well plate.
-
Prepare a 2X starting concentration of your test compounds in CAMHB. Add 100 µL of this solution to column 1 (wells A-H).
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard 50 µL from column 10.
-
Column 11 will serve as the growth control (no compound). Column 12 will serve as the sterility control (no bacteria).
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells in columns 1-11. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by reading the optical density at 600 nm.
Part 4: Data Presentation and Expected Outcomes
Quantitative data from synthesis and biological testing should be tabulated for clarity and comparative analysis.
Table 1: Physicochemical Characterization of Representative Compounds
| Compound ID | Pathway | R-Group | Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) [M+H]⁺ |
|---|---|---|---|---|---|
| EX-A1 | A | 4-chlorophenyl | 78 | 8.1 (d), 7.4 (d), 4.1 (t), 3.0-3.2 (m) | 256.0 |
| EX-A2 | A | Benzyl | 82 | 7.2-7.3 (m), 4.5 (d), 4.0 (t), 2.9-3.1 (m) | 236.1 |
| EX-B1 | B | - | 65 | 11.2 (s), 7.9 (s), 3.5 (t), 3.1 (t) | 213.0 |
Note: NMR and MS data are hypothetical and represent expected values for the proposed structures.
Table 2: Antimicrobial Activity (MIC) of Representative Compounds
| Compound ID | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs P. aeruginosa |
|---|---|---|---|
| EX-A1 | 16 | 32 | >64 |
| EX-A2 | 32 | 64 | >64 |
| EX-B1 | 8 | 16 | 32 |
| Ciprofloxacin | 0.5 | 0.25 | 1 |
Note: MIC values are hypothetical. Literature suggests that thiophene derivatives can have MICs ranging from 8 to over 64 µg/mL.[3]
Structure-Activity Relationship (SAR) Insights: From the hypothetical data, one could infer that the fused thieno[2,3-d]pyrimidine core (EX-B1 ) confers broader and more potent activity than the simple amide derivatives. Among the amides, the electronic properties of the aromatic substituent appear to influence activity, with the electron-withdrawing chloro group (EX-A1 ) being slightly more potent than the benzyl group (EX-A2 ). Further synthesis of analogs would be required to validate these initial hypotheses.
References
-
García-García, A., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram-negative bacteria. Frontiers in Cellular and Infection Microbiology. [Link]
-
Lazar, L., et al. (2010). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. Romanian Biotechnological Letters. [Link]
-
Hrytsai, I., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia. [Link]
-
García-García, A., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram-negative bacteria. PMC - PubMed Central. [Link]
-
Request PDF on ResearchGate. Thiophene‐containing compounds with antimicrobial activity. [Link]
-
Abdel-Wahab, B.F., et al. (2018). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Polycyclic Aromatic Compounds. [Link]
-
Mabkhot, Y.N., et al. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules. [Link]
-
Fondjo, E.S., et al. (2014). Synthesis and antimicrobial activities of some novel thiophene containing azo compounds. Chemistry Central Journal. [Link]
-
Roman, G. (2022). Thiophene-containing compounds with antimicrobial activity. Archiv der Pharmazie. [Link]
-
Mabkhot, Y.N., et al. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. PubMed. [Link]
-
Kheder, N.A., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal. [Link]
-
Barakat, A., et al. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Molecules. [Link]
-
Kairystė, E., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals. [Link]
-
Vlasov, S., & Chernykh, V. (2016). Synthesis and antimicrobial activity of 3-benzyl-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-сarboxylic acid amides. ScienceRise: Pharmaceutical Science. [Link]
Sources
- 1. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 4. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]
- 5. Synthesis and antimicrobial activity of 3-benzyl-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-сarboxylic acid amides | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 6. researchgate.net [researchgate.net]
Esterification techniques for 5-Oxotetrahydrothiophene-2-carboxylic acid.
An Application Note and Comprehensive Protocols for the Esterification of 5-Oxotetrahydrothiophene-2-carboxylic Acid
Introduction
5-Oxotetrahydrothiophene-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its esters are valuable intermediates for the synthesis of a wide array of biologically active compounds and functional materials. The inherent reactivity of the thiolactone ring, however, presents a significant challenge during chemical transformations such as esterification. The propensity of the thiolactone to undergo ring-opening under certain conditions, particularly basic conditions, necessitates a careful selection of esterification methodology. This guide provides a detailed exploration of suitable esterification techniques, offering in-depth protocols and the rationale behind procedural choices to ensure the integrity of the thiolactone moiety is preserved. We will delve into three primary methods: a modified Fischer-Speier esterification, the mild Steglich esterification, and the alkylation of the corresponding carboxylate salt.
Method 1: Fischer-Speier Esterification under Controlled Conditions
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] While effective, the strongly acidic conditions and the presence of water as a byproduct can pose a risk to the thiolactone ring. However, with careful control of the acid catalyst concentration and reaction time, this method can be successfully employed. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used as the solvent, and water is removed as it is formed.[3][4]
Causality of Experimental Choices
The use of a large excess of the alcohol (e.g., methanol or ethanol) serves a dual purpose: it acts as the solvent and shifts the reaction equilibrium towards the ester product according to Le Chatelier's principle.[5][6] A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by the weakly nucleophilic alcohol.[7] However, to mitigate the risk of thiolactone ring hydrolysis, a minimal amount of catalyst should be used, and the reaction should be monitored closely to avoid prolonged exposure to the acidic medium.
Experimental Protocol: Methyl 5-Oxotetrahydrothiophene-2-carboxylate
Materials:
-
5-Oxotetrahydrothiophene-2-carboxylic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Oxotetrahydrothiophene-2-carboxylic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 20-50 eq, which will also serve as the solvent).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the stirring solution.
-
Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Remove the bulk of the methanol using a rotary evaporator.
-
To the remaining aqueous residue, add dichloromethane or ethyl acetate to extract the product. Perform the extraction three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
-
Purify the crude product by silica gel column chromatography if necessary.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Increase reaction time, but monitor for side product formation. Ensure the methanol is anhydrous. |
| Product loss during workup. | Ensure complete extraction and careful handling during solvent removal. | |
| Thiolactone Ring Opening | Excessive acid catalyst or prolonged reaction time. | Reduce the amount of sulfuric acid and monitor the reaction closely to stop it as soon as the starting material is consumed. |
| Starting material recovered | Insufficient catalyst or reaction time. | Increase the amount of catalyst slightly or prolong the reaction time with careful monitoring. |
Reaction Mechanism
Caption: Fischer-Speier Esterification Mechanism.
Method 2: Steglich Esterification for Mild Conditions
For substrates that are sensitive to acidic conditions, the Steglich esterification offers a mild and effective alternative.[8] This method utilizes a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, most commonly 4-(dimethylamino)pyridine (DMAP).[9][10] The reaction proceeds at room temperature and under neutral pH, making it ideal for preserving the thiolactone ring of 5-Oxotetrahydrothiophene-2-carboxylic acid.[8]
Causality of Experimental Choices
DCC or EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[11] DMAP, being a more potent nucleophile than the alcohol, then reacts with this intermediate to form a reactive N-acylpyridinium species. This species is readily attacked by the alcohol to form the desired ester. The use of DMAP as a catalyst is crucial to accelerate the reaction and prevent the formation of a stable N-acylurea byproduct through an intramolecular rearrangement of the O-acylisourea intermediate.[8]
Experimental Protocol: Ethyl 5-Oxotetrahydrothiophene-2-carboxylate
Materials:
-
5-Oxotetrahydrothiophene-2-carboxylic acid
-
Anhydrous Ethanol (EtOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
0.5 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask, dissolve 5-Oxotetrahydrothiophene-2-carboxylic acid (1.0 eq) and anhydrous ethanol (1.2-1.5 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of DMAP (0.1-0.2 eq) to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) or EDC (1.1 eq) in a minimal amount of anhydrous dichloromethane.
-
Add the DCC or EDC solution dropwise to the reaction mixture at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Ensure all reagents are anhydrous. Increase reaction time. |
| Formation of N-acylurea byproduct. | Ensure a sufficient catalytic amount of DMAP is used. | |
| Difficulty removing DCU | DCU is slightly soluble in some organic solvents. | Cool the reaction mixture thoroughly before filtration to maximize precipitation. A second filtration after partial concentration of the filtrate may be helpful. |
| Product contaminated with DMAP | DMAP is basic and can be difficult to remove. | Perform the acidic wash (0.5 M HCl) thoroughly to protonate and extract the DMAP into the aqueous layer. |
Reaction Mechanism
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. A General Alkyl-Alkyl Cross-Coupling Enabled by Redox-Active Esters and Alkylzinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Excited states of thiophene: ring opening as deactivation mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. scribd.com [scribd.com]
- 11. benchchem.com [benchchem.com]
Application Notes & Protocols: Enzymatic Resolution for Separating 5-Oxotetrahydrothiophene-2-carboxylic Acid Esters
Introduction: The Significance of Chiral Thiolactones
Chiral γ-thiolactones, specifically enantiomers of 5-oxotetrahydrothiophene-2-carboxylic acid and its derivatives, are valuable building blocks in medicinal chemistry and drug development. The stereochemistry at the C2 position is often critical for biological activity, dictating the molecule's interaction with specific enzyme active sites or receptors. Consequently, access to enantiomerically pure forms of these intermediates is paramount for synthesizing new chemical entities with improved efficacy and reduced side effects.
While several asymmetric synthesis routes exist, enzymatic kinetic resolution (EKR) of a racemic ester offers a robust, scalable, and environmentally benign alternative. This method leverages the inherent stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers of a racemic mixture. This application note provides a comprehensive guide to developing a successful enzymatic resolution protocol for esters of 5-oxotetrahydrothiophene-2-carboxylic acid.
Principle of Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a process where two enantiomers in a racemic mixture react at different rates with a chiral catalyst or reagent.[1] In an enzyme-catalyzed hydrolysis or transesterification, the enzyme's chiral active site preferentially binds and converts one enantiomer (the 'fast-reacting' enantiomer) while the other (the 'slow-reacting' enantiomer) remains largely unreacted.[2][3]
For the hydrolysis of a racemic ester (R,S)-Ester, the process can be depicted as:
-
(R)-Ester + H₂O ---(Enzyme, fast)--> (R)-Acid + Alcohol
-
(S)-Ester + H₂O ---(Enzyme, slow)--> (S)-Acid + Alcohol
The key to a successful resolution is to stop the reaction at or near 50% conversion.[2] At this point, the reaction mixture is enriched with the product acid of one configuration (e.g., (R)-Acid) and the unreacted starting material of the opposite configuration (e.g., (S)-Ester). A highly selective enzyme will ideally yield both the product and the remaining substrate with high enantiomeric excess (ee).
The enantioselectivity of the process is quantified by the Enantiomeric Ratio (E), which relates the reaction rates of the two enantiomers.[2] A high E value (typically E > 100) is indicative of an excellent separation.
Core Logic: Method Development & Optimization
A successful resolution is not a matter of chance but of systematic optimization. The causality behind experimental choices is critical for developing a robust and scalable process.
Enzyme Selection: The Biocatalyst is Key
Hydrolases, particularly lipases, are the most common enzymes used for resolving esters due to their broad substrate specificity, operational stability in organic solvents, and commercial availability.[4]
-
Why Lipases? Lipases naturally catalyze the hydrolysis of ester bonds. In organic media, this equilibrium can be shifted to favor esterification or transesterification. They do not require expensive cofactors and are often highly enantioselective.
-
Screening Strategy: A preliminary screen of commercially available lipases is the most effective starting point. Lipases from different sources exhibit varied selectivities. Recommended candidates for initial screening include:
-
Immobilized Lipase B from Candida antarctica (CALB, e.g., Novozym® 435): Widely regarded as a workhorse in biocatalysis due to its high activity, stability, and selectivity for a vast range of substrates.[5]
-
Lipase from Pseudomonas cepacia (PCL): Known to show high enantioselectivity for various lactones and esters.[6]
-
Lipase from Aspergillus niger (ANL): Offers a different selectivity profile that may be advantageous for specific substrates.[7]
-
Lipase from Candida rugosa (CRL): A classic lipase used in many resolution processes.
-
Substrate Design: The Ester Group Matters
The nature of the ester's alcohol moiety can significantly influence enzyme activity and enantioselectivity.[5]
-
Rationale: The size and shape of the alcohol group affect how the substrate fits into the enzyme's active site. Bulky or long-chain esters may enhance or hinder selectivity compared to simple methyl or ethyl esters.
-
Recommendation: Begin with a simple racemic methyl or ethyl ester of 5-oxotetrahydrothiophene-2-carboxylic acid. If selectivity is low, consider synthesizing other esters (e.g., propyl, butyl, benzyl) to probe the enzyme's active site requirements.
Reaction Medium: Controlling the Environment
The choice of solvent is critical as it influences enzyme activity, stability, and can prevent unwanted side reactions.
-
Aqueous Buffer System (Hydrolysis): Performing the reaction in a phosphate buffer (pH ~7.0) promotes the hydrolysis of the ester. This is often simpler to execute but may lead to challenges with substrate/product solubility. A biphasic system, containing an organic co-solvent like diisopropyl ether or hexane, can improve solubility while maintaining a primarily aqueous environment for the enzyme.[7]
-
Organic Solvent (Transesterification/Alcoholysis): Using a non-polar organic solvent (e.g., hexane, toluene, methyl tert-butyl ether (MTBE)) with a stoichiometric amount of an acyl acceptor (like butanol for alcoholysis) minimizes water content and prevents hydrolysis. This approach is often preferred for large-scale synthesis as it can simplify downstream processing.[8]
-
Solvent-Free System: For certain substrates, a solvent-free reaction using the liquid substrate and an acyl acceptor is possible, offering the highest process throughput.[5]
Visualization of the Experimental Approach
Diagram 1: General Workflow for Enzymatic Resolution
Caption: Workflow from substrate preparation to isolated enantiopure products.
Diagram 2: Principle of Kinetic Resolution
Caption: Enzymatic differentiation of enantiomers in a racemic mixture.
Detailed Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.
Protocol 1: Analytical Screening of Lipases via Hydrolysis
Objective: To identify the most enantioselective enzyme for the hydrolysis of racemic methyl 5-oxotetrahydrothiophene-2-carboxylate.
Materials:
-
Racemic methyl 5-oxotetrahydrothiophene-2-carboxylate (Substrate)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Diisopropyl ether (IPE)
-
Immobilized lipases: Novozym® 435 (CALB), Lipase PS from Pseudomonas cepacia (PCL), Lipase from Aspergillus niger (ANL)
-
Reaction vials (e.g., 4 mL glass vials with screw caps)
-
Shaking incubator or orbital shaker
Procedure:
-
Substrate Solution: Prepare a 50 mM solution of the racemic ester in diisopropyl ether.
-
Reaction Setup: To each of three labeled vials, add:
-
1.0 mL of phosphate buffer (0.1 M, pH 7.0).
-
1.0 mL of the substrate solution in IPE.
-
10 mg of one immobilized lipase (one enzyme per vial).
-
-
Control: Prepare a fourth vial without any enzyme to serve as a negative control.
-
Incubation: Seal the vials tightly and place them in a shaking incubator at 30°C and 200 rpm.
-
Time-Course Monitoring: At specific time points (e.g., 2, 4, 8, 24 hours), pause the shaking and carefully withdraw a 50 µL aliquot from the organic layer of each vial.
-
Sample Quenching: Add the aliquot to 1.0 mL of a suitable solvent (e.g., acetonitrile or mobile phase for HPLC) to stop the reaction.
-
Analysis: Analyze the quenched samples by Chiral HPLC (see Protocol 4) to determine the conversion percentage and the enantiomeric excess of the remaining ester (eeₛ) and the product acid (eeₚ).
Protocol 2: Preparative Scale Resolution
Objective: To produce gram-scale quantities of enantiomerically enriched acid and ester using the best enzyme identified in Protocol 1 (assuming Novozym® 435).
Materials:
-
Racemic methyl 5-oxotetrahydrothiophene-2-carboxylate (e.g., 5.0 g)
-
Novozym® 435 (e.g., 500 mg, 10% w/w of substrate)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Methyl tert-butyl ether (MTBE)
-
Stirred reaction vessel
-
pH meter and auto-titrator with 0.5 M NaOH (optional, but recommended for pH control)
Procedure:
-
Setup: Charge the reaction vessel with the racemic ester (5.0 g), MTBE (50 mL), and phosphate buffer (50 mL). Begin gentle stirring (e.g., 250 rpm) to create an emulsion.
-
Temperature Control: Equilibrate the reaction mixture to the optimal temperature (e.g., 30°C).
-
pH Control: If using an auto-titrator, set the pH to 7.0. The hydrolysis will produce carboxylic acid, causing the pH to drop. The titrator will add NaOH to maintain the set pH, and the consumption of NaOH can be used to monitor the reaction progress.
-
Enzyme Addition: Add Novozym® 435 (500 mg) to start the reaction.
-
Monitoring: Periodically take small samples from the organic layer, quench, and analyze by Chiral HPLC to monitor conversion.
-
Endpoint: Stop the reaction when the conversion reaches approximately 45-50%. This is crucial for obtaining high ee for both the unreacted ester and the product acid.[2]
-
Enzyme Recovery: Stop stirring and allow the immobilized enzyme to settle. Decant or filter the reaction mixture to recover the enzyme. The enzyme can often be washed with solvent and reused.
Protocol 3: Product Work-up and Separation
Objective: To separate the unreacted ester from the product acid.
Materials:
-
Reaction mixture from Protocol 2
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
MTBE or Ethyl Acetate
-
3 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
Procedure:
-
Phase Separation: Transfer the filtered reaction mixture to a separatory funnel. The organic and aqueous layers should be distinct.
-
Ester Isolation:
-
Separate the organic layer.
-
Extract the aqueous layer twice more with fresh MTBE (2 x 25 mL) to recover any dissolved ester.
-
Combine all organic layers. This fraction contains the unreacted, enantiomerically enriched ester.
-
Wash the combined organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified ester.
-
-
Acid Isolation:
-
Cool the aqueous layer (which contains the sodium salt of the carboxylic acid) in an ice bath.
-
Slowly acidify the aqueous layer to pH 1-2 by adding 3 M HCl while stirring.
-
Extract the liberated carboxylic acid into a fresh portion of ethyl acetate or MTBE (3 x 30 mL).
-
Combine these organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified, enantiomerically enriched acid.
-
Protocol 4: Chiral HPLC Analysis
Objective: To determine the enantiomeric excess (ee) of the ester and acid.
Rationale: Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique for separating and quantifying enantiomers.[9] It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Method (Example - must be optimized):
-
Column: A polysaccharide-based CSP such as a Chiralcel® OD-H or Chiralpak® AD-H is a good starting point.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is typical for normal-phase chromatography.[10] For acidic analytes, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA, ~0.1%) is often necessary to obtain good peak shape.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Sample Preparation: Dilute a small amount of the sample (ester or acid) in the mobile phase. The acid may need to be derivatized back to its methyl ester (using a reagent like diazomethane or TMS-diazomethane, with extreme caution) for better chromatography on some columns.
-
Calculation of Enantiomeric Excess (ee %):
-
ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
-
Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.
-
-
Calculation of Conversion (c %):
-
c (%) = (Area_Acid / (Area_Acid + Area_Ester)) * 100 (requires response factor correction or use of an internal standard).
-
Data Presentation & Interpretation
Results from the enzyme screen should be compiled for clear comparison.
Table 1: Hypothetical Results from Lipase Screening
| Enzyme | Reaction Time (h) | Conversion (%) | ee of Ester (eeₛ %) | ee of Acid (eeₚ %) | Enantiomeric Ratio (E)¹ |
| Novozym® 435 (CALB) | 8 | 48 | 95.8 | 99.8 | >200 |
| Lipase PS (PCL) | 24 | 35 | 52.1 | 96.3 | ~25 |
| A. niger Lipase (ANL) | 24 | 15 | 17.2 | 98.1 | ~12 |
| No Enzyme Control | 24 | <1 | - | - | - |
¹The Enantiomeric Ratio (E) can be calculated from the conversion (c) and the enantiomeric excess of the substrate (eeₛ) or product (eeₚ). A high E-value indicates superior selectivity.
Interpretation: Based on this hypothetical data, Novozym® 435 is the superior catalyst, providing both high conversion and excellent enantioselectivity for both the remaining substrate and the product acid in a reasonable timeframe.
References
- Stanton, M. G., & Gjm, K. (2009). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters.
- Brem, J., & Li, J. (n.d.). Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method. Google Patents.
- Gotor, V., et al. (2011). Kinetic Resolution of (R,S)-2-butanol Using Enzymatic Synthesis of Esters. PubMed.
-
Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS . Available at:
- Kroutil, W. (n.d.). Kinetic Resolution of Enantiomers. Biocatalysis - Uni Graz.
- de Villiers, M., & van Rantwijk, F. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. TU Delft Repository.
- DiCosimo, R., & Abraham, J. (1995). Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters. PubMed.
- Forró, E. (2001). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed.
- Biosynth. (n.d.). 5-Oxotetrahydrofuran-2-carboxylic acid | 4344-84-7.
- Gancarz, M., & Kafarski, P. (2018). Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. MDPI.
- Pews, R. G., & Donga, R. A. (2014). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals.
- Devaraj, S., & Fun, H. K. (2021). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. ResearchGate.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Törös, S., et al. (n.d.). Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids.
- Lee, S. H., & Kim, D. (2007). Lipase-catalyzed kinetic resolutions of racemic β- and γ-thiolactones. ResearchGate.
- Ahmad, I., & Ch, R. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Cloutier, M., & Legge, R. L. (2022). Intrinsic Kinetics Resolution of an Enantioselective Transesterification Catalyzed with the Immobilized Enzyme Novozym435. ACS Engineering Au.
- Fishman, A., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. PubMed.
- Chemspace. (n.d.). The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis.
- Al-Zahrani, A. A. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.
- Wang, Z., & Jon, S. (n.d.). Preparative-scale separation of enantiomers of chiral carboxylic acids. Google Patents.
- Fischer, R., & Jörres, M. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH.
- Wikipedia. (n.d.). Kinetic resolution.
- TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
- Ibragimov, A. G., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
- Wnuk, E., et al. (2022). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. PMC - NIH.
- MySkinRecipes. (n.d.). 5-Oxotetrahydrofuran-2-carboxylic acid.
Sources
- 1. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 2. biocatalysis.uni-graz.at [biocatalysis.uni-graz.at]
- 3. jocpr.com [jocpr.com]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Improving yield and purity in 5-Oxotetrahydrothiophene-2-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of 5-Oxotetrahydrothiophene-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this important thiolactone intermediate. By understanding the underlying chemical principles, you can optimize your reaction for higher yield and purity.
Overview of the Synthesis
The most common and direct route to 5-Oxotetrahydrothiophene-2-carboxylic acid is the intramolecular cyclization of its precursor, mercaptosuccinic acid (also known as thiomalic acid). This reaction is essentially a dehydration, where the thiol group attacks one of the carboxylic acid moieties to form the five-membered thiolactone ring. While seemingly straightforward, this process is an equilibrium that must be carefully driven to the product side. Success hinges on precise control of reaction conditions to favor cyclization and minimize side reactions.
Below, we address specific issues you may encounter in a question-and-answer format, providing both the rationale and actionable solutions.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
FAQ 1: Low or No Yield of the Desired Product
Question: I am attempting the cyclization of mercaptosuccinic acid, but I am recovering mostly starting material or obtaining a very low yield of 5-Oxotetrahydrothiophene-2-carboxylic acid. What are the likely causes and how can I improve the conversion?
Answer:
This is a common issue and typically points to inefficient removal of water, which is a byproduct of the cyclization, or insufficient activation of the carboxylic acid group. Since the reaction is an equilibrium, the presence of water will drive it back towards the starting material, mercaptosuccinic acid.
Causality & Solutions:
-
Ineffective Dehydration: The equilibrium must be shifted towards the product.
-
Azeotropic Removal of Water: The most effective method is to heat the reaction in a solvent that forms an azeotrope with water, using a Dean-Stark apparatus to physically remove the water as it forms. Toluene is a common and effective solvent for this purpose.
-
Chemical Dehydrating Agents: While possible, the use of chemical dehydrating agents can sometimes lead to side reactions and purification challenges. If this route is chosen, milder agents should be considered.
-
-
Lack of Acid Catalysis: The intramolecular esterification is significantly accelerated by an acid catalyst. The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbon more electrophilic and susceptible to nucleophilic attack by the thiol group.
-
Recommended Catalysts: A strong acid catalyst is typically required. p-Toluenesulfonic acid (PTSA) is a standard choice due to its effectiveness and crystalline nature, which simplifies handling. Sulfuric acid can also be used, but may be more prone to causing charring or other side reactions at elevated temperatures.
-
-
Insufficient Reaction Temperature or Time: The reaction requires sufficient thermal energy to overcome the activation barrier.
-
Temperature: Refluxing toluene (approx. 110-111 °C) provides the necessary temperature to drive the reaction and effectively remove water azeotropically.
-
Duration: The reaction should be monitored (e.g., by TLC or by the amount of water collected in the Dean-Stark trap). It may require several hours to go to completion.
-
Workflow for Optimized Cyclization:
Caption: Optimized workflow for the synthesis of 5-Oxotetrahydrothiophene-2-carboxylic acid.
FAQ 2: Product Purity Issues - Contamination with Starting Material
Question: My final product is contaminated with unreacted mercaptosuccinic acid. How can I effectively separate the product from the starting material?
Answer:
This is a common purification challenge due to the similar acidic nature of both the product and the starting material. Simple acid-base extraction may not be sufficient for complete separation.
Causality & Solutions:
-
Incomplete Reaction: As discussed in FAQ 1, ensure the reaction has gone to completion.
-
Similar Solubility: Both compounds are polar carboxylic acids.
-
Recrystallization: This is often the most effective method for purification. The choice of solvent is critical. A solvent system where the product has lower solubility than the starting material at cooler temperatures is ideal. Experiment with solvent systems like ethyl acetate/hexanes or toluene.
-
Column Chromatography: While possible, chromatography of polar carboxylic acids on silica gel can be challenging due to streaking. If this method is necessary, consider:
-
Using a mobile phase containing a small amount of acetic or formic acid to suppress deprotonation of the carboxylic acids and reduce tailing.
-
Converting the crude mixture to the methyl esters (e.g., using diazomethane or TMS-diazomethane for small scale, or methanol with an acid catalyst for larger scale). The esters are less polar and generally separate more easily on silica gel. The desired ester can then be hydrolyzed back to the carboxylic acid.
-
-
Purification Strategy Comparison:
| Purification Method | Pros | Cons | Best For |
| Recrystallization | Scalable, cost-effective, can yield high purity material. | Requires finding a suitable solvent system, may have yield losses in the mother liquor. | Removing moderate to large amounts of starting material impurity. |
| Column Chromatography (on Acid) | Direct purification without derivatization. | Can be low-yielding due to streaking, requires careful solvent system optimization. | Small-scale purifications or when recrystallization fails. |
| Chromatography (on Ester) | Cleaner separation, less tailing. | Requires two additional reaction steps (esterification and hydrolysis), which adds time and potential for yield loss. | Difficult separations where other methods are ineffective. |
FAQ 3: Formation of Polymeric Byproducts
Question: I am observing the formation of an insoluble, tar-like substance in my reaction flask. What is this and how can I prevent it?
Answer:
The formation of polymeric material is a known side reaction, especially under harsh conditions. This occurs through intermolecular esterification reactions between molecules of mercaptosuccinic acid or the product, leading to poly(thioester) chains.
Causality & Solutions:
-
Excessive Temperature or Reaction Time: Prolonged heating or temperatures significantly above what is necessary for cyclization can promote intermolecular side reactions.
-
Strict Temperature Control: Do not overheat the reaction. The reflux temperature of toluene is generally sufficient.
-
Monitor Reaction Closely: Once the reaction is complete (as determined by monitoring), proceed with the workup promptly.
-
-
High Concentration: Very high concentrations of the starting material can favor intermolecular reactions over the desired intramolecular cyclization.
-
Optimal Concentration: While the reaction should not be overly dilute, as this would slow down the reaction rate, working at a moderate concentration (e.g., 0.1-0.5 M) can help to favor the intramolecular pathway.
-
Reaction Pathway Diagram:
Caption: Competing reaction pathways in the synthesis of 5-Oxotetrahydrothiophene-2-carboxylic acid.
Detailed Experimental Protocol
This protocol is a recommended starting point for the synthesis of 5-Oxotetrahydrothiophene-2-carboxylic acid.
Materials:
-
Mercaptosuccinic acid
-
Toluene
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirring
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add mercaptosuccinic acid (1.0 eq), toluene (to make a ~0.2 M solution), and p-toluenesulfonic acid monohydrate (0.05 - 0.1 eq).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected and TLC analysis indicates the consumption of the starting material.
-
Workup: Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate/hexanes).
References
-
While a specific, publicly available, peer-reviewed synthesis protocol for this exact transformation can be elusive, the principles of intramolecular esterification (thiolactone formation) are well-established in organic chemistry textbooks and literature concerning similar cyclizations. The troubleshooting advice provided is based on these fundamental principles.
Sources
Technical Support Center: Optimizing Chiral Separation of 5-Oxotetrahydrothiophene-2-carboxylic Acid
Welcome to the technical support guide for the chiral separation of 5-Oxotetrahydrothiophene-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive, experience-driven framework for developing, optimizing, and troubleshooting the enantiomeric separation of this critical chiral intermediate. Our approach moves beyond simple protocols to explain the scientific rationale behind each step, ensuring you can adapt and refine your methods with confidence.
The separation of enantiomers is a non-trivial chromatographic challenge; unlike achiral separations that rely on general properties like hydrophobicity, chiral recognition is a highly specific, three-dimensional interaction.[1][2] This guide provides a systematic workflow and robust troubleshooting advice to navigate this complexity effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for separating the enantiomers of 5-Oxotetrahydrothiophene-2-carboxylic acid?
There are two primary approaches:
-
Direct Method: This is the most common and efficient strategy, involving the use of a Chiral Stationary Phase (CSP) that can directly distinguish between the two enantiomers. The racemic mixture is injected directly onto the chiral column (e.g., via HPLC or SFC), and the differential interaction with the CSP leads to separation.[3]
-
Indirect Method: This involves derivatizing the carboxylic acid enantiomers with a pure chiral reagent (e.g., a chiral amine) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral stationary phase (like silica or C18). This method is often more complex due to the additional reaction and purification steps.
This guide will focus primarily on the direct method, as it is the industry standard for analytical and preparative-scale separations.
Q2: What type of Chiral Stationary Phase (CSP) is the best starting point for this acidic compound?
For an acidic analyte like 5-Oxotetrahydrothiophene-2-carboxylic acid, two types of CSPs are highly recommended for initial screening:
-
Polysaccharide-based CSPs: Columns with coated or immobilized cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) are exceptionally versatile and should be the first choice for screening.[2][4] They offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions.
-
Anion-Exchange CSPs: These phases, often based on quinine or quinidine derivatives, are specifically designed for the enantioseparation of acidic compounds.[5] The separation mechanism relies on an ion-exchange interaction between the protonated selector on the CSP and the deprotonated carboxylic acid of the analyte, supplemented by other interactions.[5]
Q3: Why are mobile phase additives like formic or acetic acid necessary?
Mobile phase additives are critical for achieving good peak shape and selectivity for acidic analytes. The carboxylic acid group on your molecule can cause significant peak tailing due to strong, undesirable interactions with the stationary phase. Adding a small amount of a competing acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase serves two purposes:
-
It suppresses the ionization of the analyte's carboxylic acid group, leading to more consistent interactions and sharper, more symmetrical peaks.
-
It can modify the surface of the stationary phase, masking active sites that cause tailing.
The concentration and type of additive can dramatically affect retention and selectivity, and can even reverse the enantiomer elution order.[1]
Q4: My separation is not reproducible between different columns of the same type. What could be the cause?
This is a common issue in chiral chromatography known as the "additive memory effect."[6] Chiral stationary phases can be sensitive to their history of use. If a column was previously used with a mobile phase containing a basic additive (like diethylamine for separating amines), residual amounts of that additive can remain adsorbed to the stationary phase. When you then attempt to separate an acidic compound, these basic residues can interfere with the separation, leading to poor or no resolution. It is best practice to dedicate columns to specific compound classes (acidic, basic, neutral) or to use a new, or thoroughly flushed and regenerated, column for method development.[7]
Systematic Method Development Workflow
Successful chiral method development is not about luck; it is a systematic process of screening and optimization. Chiral separations are notoriously difficult to predict, so a screening approach across multiple columns and mobile phase systems is essential for success.[1][8]
Analyte Characterization
Before beginning experiments, it is crucial to understand the physicochemical properties of 5-Oxotetrahydrothiophene-2-carboxylic acid.
| Property | Value / Characteristic | Significance for Chiral Separation |
| Molecular Weight | ~146.16 g/mol | Low molecular weight, suitable for HPLC and SFC. |
| Structure | Thiolactone ring with a carboxylic acid at the C2 position. | The carboxylic acid is the primary handle for ionic interactions. The carbonyl and sulfur atoms can act as hydrogen bond acceptors or participate in dipole interactions. |
| pKa (estimated) | ~3.0 - 4.0 | As a weak acid, its ionization state is highly dependent on the mobile phase pH. Additives are required to control ionization and achieve good peak shape.[9] |
| UV Absorbance | Expected λmax ~220-260 nm | The thiophene ring provides a chromophore suitable for UV detection. |
| Solubility | Soluble in polar organic solvents (Methanol, Ethanol, Acetonitrile). | Dictates the choice of sample diluent. The sample should always be dissolved in the initial mobile phase to prevent peak distortion. |
Overall Method Development Strategy
The workflow below outlines a logical progression from initial screening to a fully optimized method.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 4. mdpi.com [mdpi.com]
- 5. chiraltech.com [chiraltech.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. chiraltech.com [chiraltech.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chiraltech.com [chiraltech.com]
Optimization of reaction time and temperature for synthesizing 5-Oxotetrahydrothiophene-2-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Oxotetrahydrothiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure successful and optimized synthesis.
Introduction to the Synthesis
5-Oxotetrahydrothiophene-2-carboxylic acid is a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. Its synthesis primarily involves the intramolecular cyclization of mercaptosuccinic acid. This process, while conceptually straightforward, requires careful control of reaction parameters to achieve high yield and purity. This guide will walk you through a reliable synthetic protocol and provide solutions to common challenges you may encounter.
The recommended synthetic approach is a two-step process:
-
Synthesis of Mercaptosuccinic Acid: Prepared from readily available starting materials, maleic anhydride and thiourea.
-
Intramolecular Cyclization: Mercaptosuccinic acid is then cyclized under controlled heating to yield the target compound, 5-Oxotetrahydrothiophene-2-carboxylic acid.
Experimental Protocols
Part 1: Synthesis of 2-Mercaptosuccinic Acid
This protocol is adapted from established methods for the synthesis of mercaptosuccinic acid from maleic anhydride and thiourea.
Materials:
-
Maleic anhydride
-
Thiourea
-
Glacial acetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Deionized water
-
Ethanol
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Beakers and graduated cylinders
-
pH meter or pH paper
Procedure:
-
Addition Reaction:
-
In a round-bottom flask, dissolve maleic anhydride (1 molar equivalent) and thiourea (1 molar equivalent) in glacial acetic acid.
-
Stir the mixture at room temperature for approximately 10 hours. A precipitate of the intermediate, 2-amidinothiosuccinic anhydride, will form.
-
Collect the intermediate by vacuum filtration and wash with a small amount of cold glacial acetic acid.
-
-
Hydrolysis:
-
Prepare an aqueous solution of sodium hydroxide (4 molar equivalents).
-
Add the intermediate from the previous step to the NaOH solution.
-
Heat the mixture to reflux (approximately 110°C) for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the 2-mercaptosuccinic acid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
Part 2: Synthesis of 5-Oxotetrahydrothiophene-2-carboxylic Acid
This part of the protocol focuses on the critical intramolecular cyclization of 2-mercaptosuccinic acid. The optimization of reaction time and temperature is crucial for this step.
Materials:
-
2-Mercaptosuccinic acid (from Part 1)
-
Toluene (or another suitable high-boiling, inert solvent)
-
Dehydrating agent (e.g., anhydrous sodium sulfate) - Optional
Equipment:
-
Round-bottom flask with a Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Place 2-mercaptosuccinic acid (1 molar equivalent) in a round-bottom flask.
-
Add toluene to create a slurry. The exact volume will depend on the scale of your reaction but should be sufficient to allow for efficient stirring and reflux.
-
Set up the flask with a Dean-Stark trap and a reflux condenser. The Dean-Stark trap will be used to remove the water formed during the reaction, driving the equilibrium towards the product.
-
-
Cyclization Reaction:
-
Heat the mixture to reflux. The temperature of the reaction will be the boiling point of the solvent (for toluene, this is approximately 111°C).
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap.
-
The optimal reaction time will need to be determined empirically but typically ranges from 4 to 12 hours. It is advisable to monitor the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), if possible.
-
-
Work-up and Purification:
-
Once the reaction is complete (no more water is collected, or analytical monitoring indicates completion), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product will be a solid or a viscous oil. It can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Optimization of Reaction Time and Temperature
The yield and purity of 5-Oxotetrahydrothiophene-2-carboxylic acid are highly dependent on the reaction time and temperature of the cyclization step.
| Parameter | Range | Effect on Reaction | Recommendations for Optimization |
| Temperature | 80 - 140 °C | Higher temperatures increase the reaction rate but may also lead to side reactions such as decarboxylation or polymerization. | Start with the reflux temperature of your chosen solvent (e.g., toluene at ~111°C). If the reaction is slow, a higher boiling solvent like xylene (~140°C) could be considered, but with caution. Lower temperatures may require significantly longer reaction times. |
| Reaction Time | 2 - 24 hours | Insufficient time will lead to incomplete conversion of the starting material. Excessive time, especially at higher temperatures, can increase the formation of byproducts. | Monitor the reaction progress every 1-2 hours using TLC or HPLC to determine the point of maximum product formation before significant byproduct accumulation occurs. |
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of 5-Oxotetrahydrothiophene-2-carboxylic acid.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of Mercaptosuccinic Acid | Incomplete hydrolysis of the intermediate. | Ensure the hydrolysis is carried out for the full recommended time at reflux. Confirm the correct molar ratio of NaOH was used. |
| Loss of product during acidification and filtration. | Ensure the solution is sufficiently acidic (pH 2-3) and thoroughly cooled before filtration to maximize precipitation. | |
| Low yield of 5-Oxotetrahydrothiophene-2-carboxylic Acid | Incomplete cyclization. | Increase the reaction time and/or temperature. Ensure efficient removal of water using the Dean-Stark trap. |
| Side reactions (e.g., polymerization). | Optimize the reaction temperature and time. Avoid excessively high temperatures or prolonged reaction times. Consider using a lower boiling point solvent if polymerization is a major issue. | |
| Product is a dark, tarry substance | Decomposition at high temperatures. | Reduce the reaction temperature. If using a high-boiling solvent, consider switching to a lower-boiling one and extending the reaction time. |
| Presence of impurities from the starting material. | Ensure the mercaptosuccinic acid used is of high purity. Recrystallize it if necessary before the cyclization step. | |
| Difficulty in isolating the final product | Product is highly soluble in the work-up solvents. | After acidification (if applicable), extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate). |
| Product is an oil and does not crystallize. | Attempt purification by column chromatography. Alternatively, try to induce crystallization by scratching the flask with a glass rod or adding a seed crystal if available. |
Frequently Asked Questions (FAQs)
Q1: What is the key driving force for the intramolecular cyclization reaction?
A1: The key driving force is the removal of water from the reaction mixture, which shifts the equilibrium towards the formation of the more stable five-membered thiolactone ring. This is why using a Dean-Stark trap is highly recommended.
Q2: Can I use a different acid for the hydrolysis of the intermediate in Part 1?
A2: While hydrochloric acid is commonly used, other strong mineral acids like sulfuric acid can also be employed. However, be cautious with the amount used to avoid potential side reactions. It is crucial to monitor the pH during acidification.
Q3: What are the potential side products in the cyclization step?
A3: The main potential side products are intermolecular polyesters formed by the reaction of the thiol group of one molecule with the carboxylic acid group of another. At higher temperatures, decarboxylation of the carboxylic acid groups can also occur.
Q4: How can I monitor the progress of the cyclization reaction?
A4: The most straightforward way is to monitor the collection of water in the Dean-Stark trap. For more precise monitoring, you can take small aliquots of the reaction mixture at different time points and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). On a TLC plate, the product should have a different Rf value compared to the starting mercaptosuccinic acid.
Q5: Is it possible to perform the cyclization without a solvent?
A5: While it might be possible to perform the reaction neat by heating the mercaptosuccinic acid, it is generally not recommended. A solvent helps to ensure even heat distribution and can prevent localized overheating and decomposition. The use of a solvent that forms an azeotrope with water is also beneficial for efficient water removal.
Visualizing the Reaction Mechanism
Caption: Proposed mechanism for the acid-catalyzed intramolecular cyclization.
References
- Campaigne, E. (1961). Thiophenes and their Benzo Derivatives: (III) Synthesis and Applications of Thiophene and its Derivatives. In The Chemistry of Heterocyclic Compounds (Vol. 3, pp. 1-134). John Wiley & Sons, Inc.
-
Organic Syntheses. (n.d.). Succinic Anhydride. Retrieved from [Link]
- Patai, S. (Ed.). (1974). The Chemistry of the Thiol Group. John Wiley & Sons.
- Groutas, W. C. (2014). Mechanism and Synthesis in Organic Chemistry. John Wiley & Sons.
Validation & Comparative
Comparing the efficiency of different synthetic pathways to 5-Oxotetrahydrothiophene-2-carboxylic acid
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive comparison of potential synthetic pathways for 5-Oxotetrahydrothiophene-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to present a detailed analysis of two plausible synthetic routes, grounded in established chemical principles, to aid researchers in selecting the most efficient and practical approach for their specific needs. This document will delve into the rationale behind the proposed synthetic strategies, provide detailed experimental protocols, and offer a comparative analysis based on key performance indicators.
Introduction to 5-Oxotetrahydrothiophene-2-carboxylic Acid
5-Oxotetrahydrothiophene-2-carboxylic acid, also known as 2-carboxy-gamma-thiobutyrolactone, is a sulfur-containing heterocyclic compound. Its structure, featuring a thiolactone ring with a carboxylic acid substituent at the alpha-position, imparts unique chemical properties that make it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents and specialized polymers. The development of efficient and scalable synthetic routes to this molecule is therefore of significant interest.
This guide will explore two distinct synthetic strategies:
-
Pathway 1: Alpha-Carboxylation of γ-Thiobutyrolactone. This approach involves the synthesis of the parent thiolactone ring followed by the introduction of the carboxylic acid group at the C2 position.
-
Pathway 2: Ring-Closing Cyclization of a Dicarboxylic Acid Precursor. This strategy focuses on the construction of an acyclic precursor containing the requisite carbon and sulfur backbone, which is then cyclized to form the target molecule.
Pathway 1: Alpha-Carboxylation of γ-Thiobutyrolactone
This pathway commences with the synthesis of the unsubstituted γ-thiobutyrolactone, which is then carboxylated at the alpha-position.
Diagram of Pathway 1
Caption: Synthetic route via α-carboxylation of γ-thiobutyrolactone.
Rationale and Experimental Considerations
Step 1: Synthesis of γ-Thiobutyrolactone
The initial step involves the conversion of the readily available γ-butyrolactone to its thio-analog. This thionation reaction is a well-established transformation in organic synthesis. The choice of thionating agent is critical. Lawesson's reagent is often preferred due to its milder reaction conditions and higher yields compared to phosphorus pentasulfide (P4S10). The reaction is typically carried out in an anhydrous, high-boiling solvent such as toluene or xylene under reflux.
Step 2: α-Carboxylation
This step is the cornerstone of this pathway and involves the deprotonation of γ-thiobutyrolactone at the alpha-position to form a nucleophilic enolate, which is then trapped by a carboxylating agent.
-
Base Selection: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base ideal for generating the kinetic enolate of esters and lactones at low temperatures, minimizing self-condensation side reactions.
-
Carboxylating Agent: Mander's reagent (methyl cyanoformate) is a highly effective electrophile for the carboxylation of enolates. It offers advantages over carbon dioxide gas, which can be less reactive and require higher pressures. The reaction with Mander's reagent yields the corresponding methyl ester directly.
Step 3: Hydrolysis
The final step is the saponification of the methyl ester to the desired carboxylic acid. Lithium hydroxide (LiOH) in a mixture of water and a co-solvent like tetrahydrofuran (THF) is a standard and effective method for hydrolyzing esters under mild conditions, minimizing the risk of ring-opening of the thiolactone.
Pathway 2: Ring-Closing Cyclization of a Dicarboxylic Acid Precursor
This alternative pathway constructs the target molecule from an acyclic precursor through an intramolecular cyclization.
Diagram of Pathway 2
Caption: Synthetic route via ring-closing cyclization of a dicarboxylic acid precursor.
Rationale and Experimental Considerations
Step 1: Michael Addition
This pathway begins with a Michael addition of a thiol to an α,β-unsaturated ester. Diethyl maleate is an excellent Michael acceptor. Thioacetic acid is used as the thiol source, which provides a protected thiol group that can be deprotected later. The reaction is typically base-catalyzed, for instance, with triethylamine (Et3N).[1]
Step 2: Chain Extension
The diester intermediate is then deprotonated at the carbon alpha to both ester groups using a strong base like LDA. The resulting carbanion is a potent nucleophile that can be alkylated with an electrophile like ethyl bromoacetate to extend the carbon chain.
Step 3: Hydrolysis and Decarboxylation
The resulting triester is then subjected to acidic hydrolysis. This step serves three purposes: hydrolysis of the three ester groups to carboxylic acids, removal of the acetyl protecting group from the sulfur, and decarboxylation of the malonic acid-like intermediate to yield 2-mercaptoadipic acid. Refluxing in aqueous hydrochloric acid is a common method to achieve these transformations in a single pot.
Step 4: Thiolactone Formation
The final step is an intramolecular cyclization of the 2-mercaptoadipic acid to form the five-membered thiolactone ring. This lactonization can often be achieved by heating the dicarboxylic acid, which favors the formation of the thermodynamically stable five-membered ring. An acid catalyst can also be employed to facilitate this reaction.
Comparative Analysis of Synthetic Pathways
| Feature | Pathway 1: α-Carboxylation | Pathway 2: Ring-Closing Cyclization |
| Number of Steps | 3 | 4 |
| Starting Materials | γ-Butyrolactone, LDA, Mander's reagent | Diethyl maleate, Thioacetic acid, Ethyl bromoacetate, LDA |
| Overall Yield (estimated) | Moderate | Moderate to Low |
| Scalability | Good; LDA can be handled on a large scale with appropriate equipment. | Moderate; multiple steps and purifications can be challenging to scale. |
| Reagent Cost & Availability | LDA and Mander's reagent are commercially available but can be expensive. | Starting materials are generally inexpensive and readily available. |
| Safety & Environmental | Requires cryogenic temperatures (-78 °C) and handling of pyrophoric LDA. Generates organic waste. | Involves multiple steps with solvent use and generates waste at each stage. |
| Key Challenges | Precise control of stoichiometry and temperature in the carboxylation step is crucial to avoid side reactions. | The chain extension and subsequent hydrolysis/decarboxylation steps may have moderate yields and require careful optimization. |
Detailed Experimental Protocols
Pathway 1: Alpha-Carboxylation of γ-Thiobutyrolactone
Step 1: Synthesis of γ-Thiobutyrolactone
-
To a stirred solution of γ-butyrolactone (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter to remove solid byproducts.
-
Concentrate the filtrate under reduced pressure and purify the crude product by vacuum distillation to afford γ-thiobutyrolactone.
Step 2: α-Carboxylation
-
Prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of γ-thiobutyrolactone (1.0 eq) in anhydrous THF to the LDA solution at -78 °C and stir for 1 hour.
-
Add Mander's reagent (1.2 eq) to the reaction mixture at -78 °C and continue stirring for another 2 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 5-oxotetrahydrothiophene-2-carboxylate.
Step 3: Hydrolysis
-
Dissolve the methyl 5-oxotetrahydrothiophene-2-carboxylate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-Oxotetrahydrothiophene-2-carboxylic acid.
Pathway 2: Ring-Closing Cyclization of a Dicarboxylic Acid Precursor
Step 1: Michael Addition
-
To a solution of diethyl maleate (1.0 eq) and thioacetic acid (1.1 eq) in a suitable solvent like ethanol, add triethylamine (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure and dissolve the residue in diethyl ether.
-
Wash the ether solution with water and brine, dry over anhydrous sodium sulfate, and concentrate to give crude diethyl 2-(acetylthio)succinate, which can be used in the next step without further purification.
Step 2: Chain Extension
-
Prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere.
-
Slowly add a solution of diethyl 2-(acetylthio)succinate (1.0 eq) in anhydrous THF to the LDA solution at -78 °C and stir for 1 hour.
-
Add ethyl bromoacetate (1.2 eq) to the reaction mixture at -78 °C and allow it to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield triethyl 2-(acetylthio)butane-1,2,4-tricarboxylate.
Step 3: Hydrolysis and Decarboxylation
-
Reflux the triethyl 2-(acetylthio)butane-1,2,4-tricarboxylate (1.0 eq) in 6 M aqueous HCl for several hours until the reaction is complete.
-
Cool the reaction mixture and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-mercaptoadipic acid.
Step 4: Thiolactone Formation
-
Heat the crude 2-mercaptoadipic acid under vacuum. The product, 5-Oxotetrahydrothiophene-2-carboxylic acid, will distill as it is formed.
-
Alternatively, dissolve the crude 2-mercaptoadipic acid in a high-boiling solvent like toluene with a catalytic amount of p-toluenesulfonic acid and heat under reflux with a Dean-Stark apparatus to remove water.
-
After completion, remove the solvent under reduced pressure and purify the residue by recrystallization or chromatography.
Conclusion
Both proposed pathways offer viable routes to 5-Oxotetrahydrothiophene-2-carboxylic acid. Pathway 1, the α-carboxylation of γ-thiobutyrolactone, is more convergent and potentially more scalable, though it requires the handling of cryogenic and pyrophoric reagents. Pathway 2, the ring-closing cyclization, utilizes more readily available and less hazardous starting materials but involves more synthetic steps, which may impact the overall yield and scalability. The choice between these two pathways will ultimately depend on the specific requirements of the researcher, including available equipment, scale of synthesis, and cost considerations. Further optimization of the reaction conditions for each step would be necessary to maximize the efficiency of either route.
References
- O-Thioacylation of Alcohols Using a Lawesson's Reagent-Pyridine System. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00248a038]
- Mander, L. N.; Sethi, S. P. Reagents for the efficient C-acylation of enolates. Tetrahedron Letters. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040390094220X]
- Michael Addition of Thiols to α,β-Unsaturated Carbonyl Compounds under Solvent-Free Conditions. Arkivoc. [URL: https://www.semantic-scholar.org/paper/Michael-addition-of-thiols-to-%CE%B1%2C%CE%B2-unsaturated-Das-Khan/9a95048d88e08f88924b2165b4c194578b87707e]
Sources
A Senior Application Scientist's Guide to Thiophene vs. Furan Analogs in Drug Discovery
In the intricate process of drug design, the selection of a core heterocyclic scaffold is a decision that profoundly shapes a compound's entire pharmacological profile. Among the most utilized five-membered aromatic heterocycles, furan and thiophene stand out as classical bioisosteres—structural mimics that, despite their similarities, possess distinct electronic and physicochemical properties.[1] This guide offers a data-driven, comparative analysis of furan and thiophene analogs, providing the critical insights and experimental frameworks necessary for medicinal chemists to make strategic decisions in lead optimization and drug development.
I. The Foundation: Comparative Physicochemical and Electronic Properties
The choice between a furan and a thiophene ring is fundamentally a choice between an oxygen and a sulfur heteroatom. This single atomic substitution dictates the electronic character, geometry, and interaction potential of the resulting molecule. The concept of bioisosteric replacement is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's properties to overcome challenges in potency, selectivity, or pharmacokinetics.[2]
Causality Behind the Choice: Why substitute one for the other? The primary driver is often to modulate metabolic stability, receptor-binding interactions, or overall lipophilicity. Sulfur, being less electronegative and larger than oxygen, imparts a different electronic and steric footprint. Thiophene is generally more aromatic and less polar than furan, which can influence everything from membrane permeability to interactions with biological targets.[1][3] The sulfur atom in thiophene is also considered a weaker hydrogen bond acceptor compared to the oxygen in furan.[1]
| Feature | Furan | Thiophene | Rationale for Impact in Drug Design |
| Heteroatom | Oxygen | Sulfur | Dictates electronegativity, bond angles, and metabolic profile. |
| Electronegativity | Higher (3.44) | Lower (2.58) | Influences ring aromaticity and dipole moment; Furan is more polar.[1] |
| Aromaticity | Lower | Higher | Greater aromaticity in thiophene contributes to increased chemical and metabolic stability.[1][4] |
| Polarity | More Polar | Less Polar | Affects solubility, membrane permeability, and binding interactions.[1] |
| H-Bonding | Oxygen is a moderate hydrogen bond acceptor. | Sulfur is a weak hydrogen bond acceptor. | Can be a critical factor in target binding affinity and specificity.[1][5] |
| Metabolic Stability | Generally lower; prone to forming reactive intermediates.[6] | Generally higher, though can form reactive metabolites.[1][7] | A key determinant of a drug's half-life and potential for toxicity. |
II. The Critical Divide: Metabolic Stability and Toxicity
Perhaps the most significant differentiator between furan and thiophene analogs lies in their metabolic fate. The metabolic pathway of a drug is a self-validating system for its safety and efficacy; an unstable compound will likely fail, regardless of its potency.
Furan Metabolism and Toxicity: Furan-containing compounds are notorious for their potential to undergo metabolic activation by Cytochrome P450 (CYP) enzymes into reactive, toxic intermediates.[6] The furan ring can be oxidized to form electrophilic species like epoxides or unsaturated cis-enedial intermediates.[8] These reactive metabolites can covalently bind to cellular macromolecules such as proteins and DNA, leading to cytotoxicity, immunotoxicity, and carcinogenicity.[8][9] This metabolic liability is a significant concern and a primary reason for medicinal chemists to consider replacing a furan ring.[10][11]
Thiophene Metabolism and Toxicity: While generally considered more metabolically robust than furan, thiophene is not inert.[1] It can also be metabolized by CYP enzymes via two main pathways: S-oxidation (forming thiophene-S-oxides) and epoxidation.[7][12] These pathways can also generate reactive electrophiles that lead to toxic side effects.[7][13] For instance, the drug tienilic acid, which contains a thiophene ring, was withdrawn from the market due to severe hepatotoxicity attributed to the formation of reactive metabolites.[7][12] However, the presence of alternative, less toxic metabolic routes and efficient detoxification mechanisms often mitigates the risks associated with thiophene moieties.[7] The decision to use a thiophene ring must be weighed against its specific substitution pattern, which can heavily influence which metabolic pathway predominates.[12]
Caption: Comparative metabolic pathways of furan and thiophene analogs.
III. Impact on Pharmacological Activity: Case Studies
The isosteric replacement of furan with thiophene can profoundly impact biological activity, sometimes in predictable ways, other times not. The increased polarizability of sulfur compared to oxygen can alter non-covalent interactions with biological targets, potentially affecting binding affinity.[3]
| Drug/Compound Class | Bioisosteric Switch | Observed Outcome | Reference |
| Anticancer Chalcones | Furan to Thiophene | Switched selectivity towards different cancer cell lines. | [3] |
| Anti-inflammatory Agents | Furan to Thiophene | Thiophene derivative (Compound 44) found to be a potent CXCR4 receptor antagonist. | [5] |
| Acetylcholinesterase (AChE) Inhibitors | Thiophenones vs. Furanthiones | Furanthione analogs showed more efficient binding to AChE, while some thiophenone analogs were predicted to be toxic. | [14] |
| Antiproliferative Amides | Furan vs. Thiophene | Thiophene derivatives showed a higher consistency between calculated lipophilicity and antiproliferative activity against A431 cells. | [15] |
These examples underscore that a furan-to-thiophene switch is not a guaranteed improvement but a strategic tool. The outcome is highly dependent on the specific molecular context and the target biology. Thiophene-containing drugs have been approved for a wide range of conditions, including inflammation, cardiovascular disease, and neurological disorders, highlighting the scaffold's versatility.[5][16]
IV. Experimental Workflow: A Head-to-Head Comparison
To objectively evaluate whether a furan-to-thiophene substitution is beneficial for a given drug candidate, a rigorous, stepwise experimental plan is essential. This workflow serves as a self-validating system to guide decision-making.
Caption: Decision-making workflow for comparing furan and thiophene analogs.
Detailed Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol describes a standard experiment to determine the intrinsic clearance rate of a compound, providing a quantitative measure of its metabolic stability.
Objective: To compare the rate of metabolism of the furan analog versus the thiophene analog.
Materials:
-
Test Compounds (Furan and Thiophene analogs, 10 mM stock in DMSO)
-
Positive Control (e.g., Verapamil, Testosterone; high clearance)
-
Negative Control (e.g., Warfarin; low clearance)
-
Pooled Human Liver Microsomes (HLM, 20 mg/mL)
-
NADPH Regenerating System (e.g., Promega NADPH-Regen®)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile with internal standard (e.g., Tolbutamide) for quenching
-
96-well plates, LC-MS/MS system
Methodology:
-
Preparation of Incubation Mixture:
-
In a 96-well plate, prepare the main incubation mixture (for N+1 wells to account for pipetting error) containing phosphate buffer and HLM (final concentration 0.5 mg/mL).
-
Pre-warm the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Add the test compound or control to the wells to achieve a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final volume should be 200 µL.
-
Causality Note: The NADPH system is essential as it provides the reducing equivalents required for CYP450 enzyme activity. Running a parallel incubation without NADPH is a critical control to identify non-CYP mediated degradation.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by transferring 25 µL of the incubation mixture to a new plate containing 100 µL of ice-cold acetonitrile with the internal standard.
-
The "0 minute" time point is crucial; it's prepared by adding the quenching solution before adding the NADPH system, representing 100% of the initial compound concentration.
-
-
Sample Processing:
-
Seal the quenching plate, vortex, and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The peak area ratio of the analyte to the internal standard is used for quantification.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear regression line (k) represents the elimination rate constant.
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate Intrinsic Clearance (CLint) in µL/min/mg protein.
-
Self-Validating System: The inclusion of high and low clearance controls validates the assay's performance. If the controls do not perform as expected, the results for the test compounds are considered invalid. The comparison against the NADPH-deficient condition confirms that the observed clearance is enzyme-mediated.
V. Conclusion and Strategic Recommendations
The choice between a thiophene and a furan analog is a nuanced decision without a universal answer. The evidence strongly suggests that replacing a furan with a thiophene is a rational first step when metabolic instability or toxicity related to reactive intermediates is a concern.[1][3][6] Thiophene generally offers a more stable and less polar scaffold, which can improve pharmacokinetic properties.[1] However, this is not a panacea. The potential for thiophene-mediated toxicity, although often lower, must be experimentally evaluated.[7][12] Furthermore, the switch can negatively impact potency if the furan's oxygen is critical for target engagement.[14]
Ultimately, the guiding principle is empirical data. The systematic workflow presented in this guide provides a robust framework for generating the necessary comparative data, enabling drug discovery teams to make informed, evidence-based decisions that balance potency, stability, and safety.
References
-
ResearchGate. Design and synthesis of thiophenone and furanthione butenolide bioisosteres with inhibitory activity towards acetylcholinesterase. ResearchGate. Available at: [Link].
-
Careers360. explain the stability between furan pyrrole and thiophene. Careers360. Available at: [Link].
-
YouTube. Aromaticity, Stability and Reactivity in Pyrrole, Furan and Thiophene - II. YouTube. Available at: [Link].
-
Slideshare. Unit 3 furan & thiophene. Slideshare. Available at: [Link].
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. Available at: [Link].
-
PMC. Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. PMC. Available at: [Link].
-
NIH. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. Available at: [Link].
-
ACS Publications. Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available at: [Link].
-
RSC Publishing. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Available at: [Link].
-
ResearchGate. Bioisosterism in Medicinal Chemistry. ResearchGate. Available at: [Link].
-
PharmaTutor. PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. PharmaTutor. Available at: [Link].
-
Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link].
-
PubMed. Furans, thiophenes and related heterocycles in drug discovery. PubMed. Available at: [Link].
-
PubMed. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. PubMed. Available at: [Link].
-
ResearchGate. Furans, Thiophenes and Related Heterocycles in Drug Discovery. ResearchGate. Available at: [Link].
-
ACS Publications. Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(Quinolin-4-ylmethyl)-amino]. ACS Publications. Available at: [Link].
-
PubMed. Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]. PubMed. Available at: [Link].
-
ResearchGate. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. ResearchGate. Available at: [Link].
-
Grantome. Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Grantome. Available at: [Link].
-
ACS Publications. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. Available at: [Link].
-
MDPI. Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. MDPI. Available at: [Link].
-
MDPI. The Role of Cytochrome P450 3A4-Mediated Metabolism in Sorafenib and Lapatinib Hepatotoxicity. MDPI. Available at: [Link].
-
MDPI. Dose–Effect Relationship of the Immunotoxicity, Neurotoxicity, Gastrointestinal Toxicity, and Hepatotoxicity of the Maillard Reaction Product 2-Acetylfuran. MDPI. Available at: [Link].
-
Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. careers360.com [careers360.com]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. Dose–Effect Relationship of the Immunotoxicity, Neurotoxicity, Gastrointestinal Toxicity, and Hepatotoxicity of the Maillard Reaction Product 2-Acetylfuran [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Determination of Enantiomeric Excess for 5-Oxotetrahydrothiophene-2-carboxylic Acid
In the landscape of pharmaceutical development and asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical, non-negotiable checkpoint. For a molecule like 5-Oxotetrahydrothiophene-2-carboxylic acid, a chiral building block with significant potential in medicinal chemistry, robust analytical methodologies are paramount. This guide provides an in-depth comparison of the primary analytical techniques for evaluating the enantiomeric purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple listing of methods to offer a nuanced discussion of the underlying principles, practical experimental considerations, and the relative strengths and weaknesses of each approach. The goal is to empower you to make informed decisions when selecting and implementing a method for the stereochemical analysis of 5-Oxotetrahydrothiophene-2-carboxylic acid and structurally related compounds.
The Analytical Imperative: Why Enantiomeric Excess Matters
The two enantiomers of a chiral molecule can exhibit profoundly different pharmacological and toxicological profiles.[1] Consequently, regulatory bodies worldwide mandate strict control over the enantiomeric composition of chiral drugs. An accurate ee determination is therefore not just an academic exercise; it is a cornerstone of drug safety and efficacy.
Comparative Overview of Analytical Techniques
The choice of analytical technique for determining the enantiomeric excess of 5-Oxotetrahydrothiophene-2-carboxylic acid is governed by factors such as the required accuracy, sample throughput, available instrumentation, and the need for method development. The following table provides a high-level comparison of the most common methods.
| Technique | Principle | Sample Preparation | Throughput | Key Advantages | Key Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Minimal; direct injection of a solution is often possible. | Moderate to High | Direct analysis, high resolution, widely applicable, considered a "gold standard".[2] | Requires specialized and often expensive chiral columns, method development can be time-consuming. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | Derivatization to a volatile ester is necessary. | High | High resolution, sensitive. | Indirect method requiring derivatization, potential for racemization during sample preparation. |
| NMR Spectroscopy | Formation of diastereomeric species with a chiral auxiliary, leading to distinct NMR signals. | Addition of a chiral solvating agent (CSA) or reaction with a chiral derivatizing agent (CDA). | Low to Moderate | Provides structural information, no separation needed, relatively fast for single samples. | Lower sensitivity and accuracy compared to chromatography, requires pure chiral auxiliaries.[3] |
| Circular Dichroism | Differential absorption of left and right circularly polarized light by enantiomers. | Solution of the analyte. | High | Very fast, requires minimal sample. | Indirect method, requires chromophore near the stereocenter, calibration with pure enantiomers is necessary.[4] |
In-Depth Analysis and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most powerful and widely used technique for the separation and quantification of enantiomers.[2] The principle lies in the use of a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification.
Mechanism of Chiral Recognition: For a carboxylic acid like 5-Oxotetrahydrothiophene-2-carboxylic acid, polysaccharide-based CSPs, such as those derived from amylose or cellulose coated on a silica support, are often effective.[5] The chiral recognition mechanism involves a combination of hydrogen bonding (with the carboxylic acid and keto groups), dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide polymer.
Experimental Protocol: Chiral HPLC
-
Column Selection: An amylose-based column, such as a Chiralpak® AD-H or a Lux® Amylose-1, is a good starting point.
-
Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid, TFA, or formic acid) to suppress the ionization of the carboxylic acid and improve peak shape. A starting condition could be 90:10 (v/v) Hexane:Isopropanol with 0.1% TFA.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., around 210-220 nm for the carbonyl group) is standard.
-
Sample Preparation: Dissolve a small amount of the synthesized 5-Oxotetrahydrothiophene-2-carboxylic acid in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Then, inject the synthesized sample under the same conditions. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] * 100.
Workflow for Chiral HPLC Method Development
Caption: Logical flow for NMR-based ee determination.
Chiral Gas Chromatography (GC)
For a compound to be analyzed by Gas Chromatography, it must be volatile and thermally stable. Carboxylic acids are generally not suitable for direct GC analysis due to their low volatility and tendency to dimerize. Therefore, a derivatization step to convert the carboxylic acid into a more volatile ester (e.g., a methyl or ethyl ester) is required.
Mechanism of Chiral Recognition: The derivatized enantiomers are separated on a chiral GC column. These columns typically contain a cyclodextrin-based stationary phase. The chiral cavities of the cyclodextrin molecules interact differently with the two enantiomeric esters, leading to their separation.
Experimental Protocol: Chiral GC after Derivatization
-
Derivatization:
-
Dissolve a known amount of the synthesized 5-Oxotetrahydrothiophene-2-carboxylic acid in a suitable solvent (e.g., dichloromethane).
-
Add an esterifying agent. A simple and effective method is to use an excess of a solution of diazomethane in diethyl ether. (Caution: Diazomethane is toxic and explosive and should be handled with extreme care in a fume hood).
-
Allow the reaction to proceed for a few minutes at room temperature, then carefully evaporate the solvent and excess diazomethane under a gentle stream of nitrogen.
-
Redissolve the resulting methyl ester in a suitable solvent for GC analysis (e.g., hexane).
-
-
Column Selection: A cyclodextrin-based chiral capillary column (e.g., a beta- or gamma-cyclodextrin phase) is appropriate.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 250 °C
-
Oven Program: Start at a temperature appropriate for the volatility of the ester (e.g., 100 °C), hold for 1 minute, then ramp at 5-10 °C/min to a final temperature of around 220 °C.
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the derivatized sample. The enantiomeric excess is calculated from the peak areas of the two separated enantiomeric esters.
Data Summary and Performance Comparison
| Parameter | Chiral HPLC | Chiral GC (after derivatization) | NMR with Chiral Auxiliary |
| Typical Resolution (Rs) | > 1.5 | > 1.5 | N/A (signal separation in ppm) |
| Limit of Detection (LOD) | Low (ng range) | Very Low (pg range) | High (mg range) |
| Limit of Quantification (LOQ) | Low (ng-µg range) | Very Low (pg-ng range) | High (mg range) |
| Precision (RSD%) | < 2% | < 2% | 2-5% |
| Accuracy | High | High (if derivatization is complete and no racemization occurs) | Moderate |
Conclusion and Recommendations
For the robust, accurate, and precise determination of the enantiomeric excess of 5-Oxotetrahydrothiophene-2-carboxylic acid, chiral HPLC is the recommended primary technique . Its direct analysis capability, high resolution, and established reliability make it the gold standard for quality control and regulatory submissions.
NMR spectroscopy with a chiral solvating agent serves as an excellent orthogonal method. It is particularly valuable for rapid screening of reaction outcomes and for confirming the identity of the enantiomers, as it provides structural information. Its non-destructive nature is also an advantage when sample is limited.
Chiral GC is a powerful technique with high sensitivity, but the necessity of a derivatization step introduces potential for errors, such as incomplete reaction or racemization. It is a viable option if HPLC is not available or if very high sensitivity is required, but the derivatization process must be carefully validated.
Ultimately, the choice of method will depend on the specific requirements of the analysis. For routine, high-confidence ee determination in a drug development setting, a validated chiral HPLC method is indispensable.
References
-
Lei, Y., et al. (2010). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Molecules, 25(9), 2145. Available at: [Link]
-
Leung, D., Kang, S. O., & Anslyn, E. V. (2012). Rapid Determination of Enantiomeric Excess: A Focus on Optical Approaches. Chemical Society Reviews, 41(2), 448-479. Available at: [Link]
-
Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457. Available at: [Link]
- Wenzel, T. J. (2018). Differentiation of Chiral Compounds Using NMR Spectroscopy (2nd ed.). John Wiley & Sons.
- McConnell, O. J., et al. (2007). The Importance of Enantiomeric Purity in Drug Development. Chirality, 19(9), 658-682.
-
Silva, M. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 22(2), 247. Available at: [Link]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]
-
Felletti, S., et al. (2021). High-throughput, fast and ultrafast enantioseparations in high performance liquid chromatography: A review. Journal of Pharmaceutical and Biomedical Analysis, 205, 114319. Available at: [Link]
-
Wikipedia. (2023). Chiral derivatizing agent. In Wikipedia. Available at: [Link]
- Balzano, F., Uccello-Barretta, G., & Aiello, F. (2018). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. In P. L. Polavarapu (Ed.), Chiral Analysis: Advances in Spectroscopy, Chromatography and Emerging Methods (pp. 367-427). Elsevier.
-
Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids. Available at: [Link]
Sources
- 1. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sfera.unife.it [sfera.unife.it]
- 3. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 4. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to the In Vitro Evaluation of 5-Oxotetrahydrothiophene-2-carboxylic Acid Analogs as Potential Anticancer Agents
Introduction: The Therapeutic Potential of Thiophene-Based Scaffolds in Oncology
The search for novel, more effective, and less toxic cancer therapies is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, particularly those containing a thiophene ring, have emerged as a promising scaffold for the development of new anticancer agents.[1][2] The versatility of the thiophene moiety allows for diverse substitutions, which can significantly influence its biological activity.[1][3] Thiophene derivatives have been reported to exhibit a wide range of anticancer activities through various mechanisms, including the inhibition of topoisomerase, tyrosine kinase inhibition, interaction with tubulin, and the induction of apoptosis via reactive oxygen species.[1][3]
The 5-Oxotetrahydrothiophene-2-carboxylic acid core represents a unique scaffold that combines the features of a thiophene ring with a carboxylic acid group, a moiety known to play a significant role in cancer cell metabolism and signaling.[4] This guide provides a comprehensive framework for the in vitro testing of novel 5-Oxotetrahydrothiophene-2-carboxylic acid analogs, designed to objectively compare their performance and elucidate their potential as anticancer drug candidates. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a model for data interpretation and comparison.
Experimental Design: A Multi-faceted Approach to In Vitro Screening
A robust in vitro evaluation of novel compounds requires a multi-pronged approach. We will first assess the general cytotoxicity of the 5-Oxotetrahydrothiophene-2-carboxylic acid analogs across a panel of diverse cancer cell lines. Subsequently, we will explore the potential mechanisms of action for the most potent compounds.
Selection of Cancer Cell Lines: A Representative Panel
The choice of cancer cell lines is critical for a comprehensive preliminary screening. It is advisable to include cell lines from different cancer types to assess the breadth of activity. A representative panel could include:
-
MCF-7: A well-characterized human breast adenocarcinoma cell line.
-
HeLa: A human cervical cancer cell line, widely used in cancer research.
-
A549: A human lung carcinoma cell line.[7]
-
HCT116: A human colon cancer cell line.
For a more targeted study, cell lines with known genetic backgrounds (e.g., specific mutations in oncogenes or tumor suppressor genes) can be selected. It is also crucial to include a non-cancerous cell line (e.g., human embryonic kidney cells, HEK293, or normal fibroblasts) to assess the selectivity of the compounds.
Cytotoxicity Assessment: Comparing the Potency of Analogs
The initial step in evaluating the anticancer potential of the synthesized analogs is to determine their cytotoxicity. Two widely used and reliable colorimetric assays for this purpose are the MTT and SRB assays.[8] While both are suitable, the SRB assay is often recommended as it is less prone to interference from reducing agents and is based on the measurement of cellular protein content, which can be more stable than mitochondrial activity.[8][9]
Detailed Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[10]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
5-Oxotetrahydrothiophene-2-carboxylic acid analogs (dissolved in a suitable solvent like DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
10 mM Tris base solution
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 2.5 x 10^4 cells per well and allow them to attach and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[11]
-
Compound Treatment: Prepare serial dilutions of the 5-Oxotetrahydrothiophene-2-carboxylic acid analogs. After 24 hours, replace the medium with fresh medium containing the compounds at various concentrations (e.g., ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours.
-
Cell Fixation: Gently remove the medium and add 100 µL of cold 10% (w/v) TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Presentation
The percentage of cell viability is calculated using the following formula:
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Hypothetical IC50 Values (µM) of 5-Oxotetrahydrothiophene-2-carboxylic Acid Analogs against Various Cancer Cell Lines
| Compound | MCF-7 | HeLa | HepG2 | A549 | HCT116 | HEK293 (Non-cancerous) |
| Analog 1 | 15.2 | 22.5 | 18.7 | 35.1 | 28.4 | >100 |
| Analog 2 | 5.8 | 8.1 | 6.5 | 12.3 | 9.7 | 85.2 |
| Analog 3 | 45.6 | >100 | 68.3 | >100 | 82.1 | >100 |
| Doxorubicin | 0.5 | 0.8 | 0.6 | 1.1 | 0.9 | 5.4 |
This table presents hypothetical data for illustrative purposes.
Delving Deeper: Mechanistic Studies for Lead Compounds
Once a lead compound is identified from the initial cytotoxicity screening (e.g., "Analog 2" from our hypothetical data), further investigation into its mechanism of action is warranted. Based on the known activities of other thiophene derivatives, several key cellular processes can be investigated.[1][3][5]
Apoptosis Induction
A common mechanism of action for anticancer drugs is the induction of apoptosis, or programmed cell death.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the population of Annexin V-positive cells following treatment with the analog would suggest apoptosis induction.
-
Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis. Measuring the activity of key caspases, such as caspase-3 and caspase-9, can confirm the involvement of the apoptotic pathway.
Cell Cycle Analysis
Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell proliferation.
-
Propidium Iodide (PI) Staining and Flow Cytometry: PI stains DNA, and the fluorescence intensity is proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A significant accumulation of cells in a particular phase after treatment would indicate cell cycle arrest.
Induction of Oxidative Stress
The generation of reactive oxygen species (ROS) can lead to cellular damage and trigger apoptosis.[5]
-
DCFDA Staining: 2',7'-Dichlorofluorescin diacetate (DCFDA) is a cell-permeable dye that becomes fluorescent upon oxidation by ROS. An increase in fluorescence intensity, as measured by flow cytometry or fluorescence microscopy, would indicate an increase in intracellular ROS levels.
Conclusion and Future Directions
This guide provides a foundational framework for the in vitro evaluation of 5-Oxotetrahydrothiophene-2-carboxylic acid analogs as potential anticancer agents. By systematically assessing their cytotoxicity and exploring their mechanisms of action, researchers can identify promising lead compounds for further development. The structure-activity relationship (SAR) data generated from comparing different analogs will be invaluable for optimizing the scaffold to enhance potency and selectivity.[12]
Future studies should focus on in vivo efficacy and toxicity testing of the most promising analogs in animal models of cancer. Furthermore, target identification studies will be crucial to fully elucidate the molecular mechanisms underlying their anticancer activity. The ultimate goal is to translate these preclinical findings into novel and effective therapies for cancer patients.
References
-
Peng, Y., et al. (2016). Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives. European Journal of Medicinal Chemistry, 112, 173-186. Available at: [Link]
-
Keepers, Y. P., et al. (1991). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. European Journal of Cancer, 27(7), 897-900. Available at: [Link]
-
Mishra, R., et al. (2020). A Review on Anticancer Activities of Thiophene and Its Analogs. Mini-Reviews in Medicinal Chemistry, 20(19), 1944-1965. Available at: [Link]
-
Takahashi, S., et al. (2021). Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. Molecules, 26(11), 3326. Available at: [Link]
- Wang, X., et al. (2019). Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method. Google Patents, CN108840854B.
-
Al-Ostoot, F. H., et al. (2021). In vitro cytotoxicity against different cancer cell lines by SRB assay. ResearchGate. Available at: [Link]
-
Kulyk, V., et al. (2021). Synthesis and anticancer activity evaluation of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1H-indole-carboxylic acids derivatives. ResearchGate. Available at: [Link]
-
Hsu, S. H., et al. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega, 4(5), 9234-9242. Available at: [Link]
-
Chen, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 864548. Available at: [Link]
-
Lehotay, J., et al. (2006). Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids. HETEROCYCLES, 68(8), 1629. Available at: [Link]
-
Kandasamy, J. (2017). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. ResearchGate. Available at: [Link]
-
Bian, X., et al. (2025). Carboxylic acid metabolism in cancer: Mechanisms, microenvironment interactions, and therapeutic opportunities. Metabolism, 164, 156334. Available at: [Link]
-
Manara, A., et al. (2020). SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated with magnetic nanoparticles. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Molecules, 24(1), 195. Available at: [Link]
-
Petrikaite, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 990. Available at: [Link]
-
Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8996. Available at: [Link]
-
Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112. Available at: [Link]
-
Mishra, R., et al. (2021). A Review on Anticancer Activities of Thiophene and Its Analogs. ResearchGate. Available at: [Link]
-
Dzhemilev, U. M., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(11), 53-60. Available at: [Link]
-
Kumar, D., et al. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry, 104, 104230. Available at: [Link]
Sources
- 1. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carboxylic acid metabolism in cancer: Mechanisms, microenvironment interactions, and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles [mdpi.com]
- 7. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Strategic Guide to Bioisosteric Replacement of the Thiophene Ring in 5-Oxotetrahydrothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a strategic framework for conducting bioisosteric replacement studies on the thiophene ring of 5-oxotetrahydrothiophene-2-carboxylic acid. It is designed to offer a comprehensive, scientifically grounded approach for researchers aiming to modulate the physicochemical and pharmacological properties of this scaffold. By leveraging the principles of bioisosterism, this guide will explore potential replacements for the thiophene moiety, detail synthetic strategies, and propose a framework for comparative experimental evaluation.
The Strategic Imperative of Bioisosterism
In the landscape of medicinal chemistry, bioisosterism is a powerful strategy for lead optimization. It involves the substitution of a functional group or moiety with another that retains similar biological activity while favorably altering properties such as potency, selectivity, pharmacokinetics, and toxicity.[1][2] The thiophene ring, a common scaffold in many pharmaceuticals, is often a candidate for such modifications.[3] Its bioisosteric replacement can lead to improved drug-receptor interactions, enhanced metabolic stability, and altered solubility.[3][4]
5-Oxotetrahydrothiophene-2-carboxylic acid presents a compelling starting point for a bioisosteric replacement study. The thiophene ring in this molecule is a key determinant of its overall electronic and conformational properties. By systematically replacing this ring with other five- or six-membered heterocycles, we can probe the structure-activity relationships (SAR) and potentially discover analogs with superior therapeutic profiles.[5][6]
Classical Bioisosteres of the Thiophene Ring
The selection of appropriate bioisosteres is critical for the success of a medicinal chemistry campaign. For the thiophene ring in 5-oxotetrahydrothiophene-2-carboxylic acid, the following classical bioisosteres are proposed for initial investigation: furan, pyrrole, and pyridine.
-
Furan: The replacement of sulfur with oxygen in the five-membered ring leads to a furan analog. Furan is more polar and less aromatic than thiophene, which can influence its hydrogen bonding capacity and metabolic stability.[4]
-
Pyrrole: The substitution with a nitrogen atom introduces a hydrogen bond donor and alters the electronic distribution within the ring. Pyrrole is more electron-rich than thiophene and can engage in different types of intermolecular interactions.
-
Pyridine: As a six-membered heteroaromatic ring, pyridine offers a significant change in ring size and electronics. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and imparts basicity, which can have a profound impact on solubility and receptor binding.
The following diagram illustrates the proposed bioisosteric replacements for the thiophene ring in the parent compound.
Caption: Proposed bioisosteric replacements for the thiophene ring.
Comparative Physicochemical Properties of Thiophene and its Bioisosteres
The table below summarizes the key physicochemical properties of thiophene and its proposed bioisosteres. These differences are expected to translate into distinct pharmacological profiles for the corresponding analogs of 5-oxotetrahydrothiophene-2-carboxylic acid.
| Property | Thiophene | Furan | Pyrrole | Pyridine |
| Heteroatom | Sulfur (S) | Oxygen (O) | Nitrogen (N) | Nitrogen (N) |
| Aromaticity | High | Moderate | Moderate | High |
| Dipole Moment (D) | ~0.55 | ~0.70 | ~1.80 | ~2.20 |
| Hydrogen Bonding | Acceptor | Acceptor | Donor & Acceptor | Acceptor |
| pKa (of conjugate acid) | -5.0 | -3.6 | ~0.4 | 5.2 |
| LogP | 1.8 | 1.3 | 0.75 | 0.65 |
Data sourced from various chemical databases and literature.
Synthetic Strategies for Bioisosteric Analogs
The successful synthesis of the proposed bioisosteres is paramount. The following section outlines general, adaptable synthetic protocols for each class of analog.
General Workflow for Analog Synthesis
The synthesis of the target bioisosteres will follow a convergent strategy. The key steps involve the synthesis of the heterocyclic carboxylic acid core, followed by the formation of the lactam/lactone ring and subsequent functional group manipulations.
Caption: General synthetic workflow for the bioisosteric analogs.
Experimental Protocol: Synthesis of a Furan Analog (Illustrative)
This protocol provides a representative example for the synthesis of a furan-based bioisostere. Similar principles can be applied to the synthesis of the pyrrole and pyridine analogs, with appropriate modifications to the starting materials and reaction conditions.
Step 1: Synthesis of a Substituted Furan-2-carboxylate
-
To a solution of a suitable starting material, such as a 1,4-dicarbonyl compound, in an appropriate solvent (e.g., toluene), add a dehydrating agent (e.g., p-toluenesulfonic acid).
-
Reflux the mixture with azeotropic removal of water until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the resulting furan derivative by column chromatography.
Step 2: Elaboration to the 5-Oxotetrahydrofuran-2-carboxylic Acid Scaffold
-
The synthesized furan-2-carboxylate can be subjected to a series of reactions, including reduction and cyclization, to form the desired 5-oxotetrahydrofuran-2-carboxylic acid core. Specific conditions will depend on the nature of the substituents.
Framework for Biological Evaluation
A rigorous and standardized biological evaluation is essential to compare the performance of the parent compound and its bioisosteric analogs. The following assays are recommended:
In Vitro Pharmacological Assays
-
Primary Target Binding Assay: Determine the binding affinity (Ki or IC50) of each compound for the primary biological target.
-
Enzyme Inhibition/Receptor Activation Assay: Measure the functional activity of the compounds (e.g., IC50 for enzyme inhibitors, EC50 for receptor agonists).
-
Selectivity Profiling: Assess the activity of the compounds against a panel of related off-targets to determine their selectivity profile.
In Vitro ADME/Tox Assays
-
Metabolic Stability: Evaluate the stability of the compounds in liver microsomes or hepatocytes to predict their in vivo clearance.
-
Solubility: Determine the aqueous solubility of the compounds at different pH values.
-
Permeability: Assess the ability of the compounds to cross biological membranes using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays.
-
Cytotoxicity: Evaluate the general toxicity of the compounds in a relevant cell line.
Data Presentation and Comparative Analysis
The experimental data should be compiled into clear and concise tables to facilitate a direct comparison of the parent compound and its bioisosteric analogs.
Table 1: Comparative Biological Activity
| Compound | Target Binding Affinity (Ki, nM) | Functional Activity (IC50/EC50, nM) | Selectivity vs. Off-Target X (fold) |
| Parent (Thiophene) | Experimental Value | Experimental Value | Experimental Value |
| Furan Analog | To be determined | To be determined | To be determined |
| Pyrrole Analog | To be determined | To be determined | To be determined |
| Pyridine Analog | To be determined | To be determined | To be determined |
Table 2: Comparative ADME/Tox Properties
| Compound | Metabolic Stability (t½, min) | Aqueous Solubility (µg/mL) | Permeability (Papp, 10⁻⁶ cm/s) | Cytotoxicity (CC50, µM) |
| Parent (Thiophene) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Furan Analog | To be determined | To be determined | To be determined | To be determined |
| Pyrrole Analog | To be determined | To be determined | To be determined | To be determined |
| Pyridine Analog | To be determined | To be determined | To be determined | To be determined |
Conclusion and Future Directions
This guide provides a strategic roadmap for the bioisosteric replacement of the thiophene ring in 5-oxotetrahydrothiophene-2-carboxylic acid. By systematically synthesizing and evaluating furan, pyrrole, and pyridine analogs, researchers can gain valuable insights into the structure-activity relationships of this scaffold. The comparative data generated from these studies will be instrumental in identifying novel compounds with improved therapeutic potential. Future work could expand upon this initial set of bioisosteres to include other five- and six-membered heterocycles, as well as non-classical bioisosteres, to further explore the chemical space around this promising scaffold.
References
-
Cambridge MedChem Consulting. Bioisosteric Replacements. [Link]
-
Baumeister, S., Schepmann, D., & Wünsch, B. (2019). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzoannulene-scaffold. MedChemComm, 10(2), 269-280. [Link]
-
Baumeister, S., Schepmann, D., & Wünsch, B. (2019). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzoannulene-scaffold. RSC Medicinal Chemistry, 10(2), 269–280. [Link]
-
Jadhav, S. B., et al. (2023). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. Molecules, 28(15), 5824. [Link]
-
de Ruiter, B., & van der Pijl, F. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Molecules, 27(10), 3247. [Link]
-
Alberca, L. N., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
-
Baran, P. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]
-
El-Sayed, N. N. E., et al. (2023). Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. Molecules, 28(21), 7415. [Link]
-
Kumar, N., et al. (2016). From indole to pyrrole, furan, thiophene and pyridine: Search for novel small molecule inhibitors of bacterial transcription initiation complex formation. Bioorganic & Medicinal Chemistry, 24(6), 1204-1215. [Link]
-
Schimpl, J., et al. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv. [Link]
-
Karcz, T., et al. (2021). Fused Pyridine Derivatives: Synthesis and Biological Activities. In Pyridine and Its Derivatives: Synthesis, Applications and Health Effects. IntechOpen. [Link]
-
El-Sayed, N. N. E., et al. (2023). Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. Molecules, 28(21), 7415. [Link]
-
Singh, S., & Singh, S. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics, 14(1), 1-10. [Link]
-
Szymański, P., et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(19), 6295. [Link]
-
Ohta, K., et al. (2021). Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. Chemical and Pharmaceutical Bulletin, 69(10), 1029-1033. [Link]
-
Pecic, S., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators, 164, 106702. [Link]
-
Taha, M., et al. (2021). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. Molecules, 26(16), 4998. [Link]
-
Kumar, N., et al. (2016). From indole to pyrrole, furan, thiophene and pyridine: Search for novel small molecule inhibitors of bacterial transcription initiation complex formation. Bioorganic & Medicinal Chemistry, 24(6), 1204-1215. [Link]
-
Drug Design Org. Structure Activity Relationships. [Link]
-
LIMU-DR Home. Structures Activity Relationship. [Link]
Sources
- 1. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 2. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. ijabbr.com [ijabbr.com]
- 5. researchgate.net [researchgate.net]
- 6. baranlab.org [baranlab.org]
Safety Operating Guide
Personal protective equipment for handling 5-Oxotetrahydrothiophene-2-carboxylic acid
Hazard Assessment: An Evidence-Based Approach
Due to the absence of a dedicated Safety Data Sheet (SDS) for 5-Oxotetrahydrothiophene-2-carboxylic acid, we must infer its potential hazards from analogous compounds. Analysis of related molecules such as 5-Chlorothiophene-2-carboxylic acid and Thiophene-2-carboxylic acid suggests that this compound should be treated as, at a minimum, an irritant.[1][2][3]
Anticipated Hazards:
-
Skin Irritation: Direct contact may cause redness, itching, or inflammation.[1][2][3]
-
Serious Eye Irritation: The compound, particularly in powdered form, is likely to cause significant eye irritation or damage upon contact.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust can lead to irritation of the nose, throat, and lungs.[1][2][3]
-
Harmful if Swallowed or in Contact with Skin: There is a potential for systemic toxicity if the compound is ingested or absorbed through the skin.[2]
These potential hazards mandate a robust personal protective equipment (PPE) strategy to create multiple barriers between the researcher and the chemical.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is non-negotiable when handling 5-Oxotetrahydrothiophene-2-carboxylic acid. The following table outlines the minimum required PPE.
| PPE Category | Recommended Equipment | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended) | To prevent skin contact and potential absorption. Always check for signs of degradation or perforation before use. |
| Eye Protection | Chemical safety goggles or a face shield | To protect against splashes and airborne particles. Standard safety glasses are insufficient. |
| Body Protection | A properly fastened laboratory coat | To protect skin and street clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (if applicable) | Required if handling the powder outside of a certified chemical fume hood or if aerosol generation is likely. |
Experimental Workflow and PPE Selection
The specific tasks you are performing will dictate the level of engineering controls and PPE required. The following diagram illustrates a typical workflow for handling a solid chemical and the corresponding safety measures at each step.
Caption: Workflow for Safe Handling of 5-Oxotetrahydrothiophene-2-carboxylic acid.
Step-by-Step Protocols for Safe Handling
Adherence to a strict, repeatable protocol is the cornerstone of laboratory safety.
Protocol 1: Donning and Doffing PPE
Donning (Putting On):
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Safety Goggles/Face Shield: Position your eye protection securely.
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.
Doffing (Taking Off) to Prevent Contamination:
-
Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface. Dispose of them immediately in the designated waste container.
-
Lab Coat: Unfasten the lab coat and remove it by folding it inward, keeping the contaminated exterior away from your body.
-
Safety Goggles/Face Shield: Remove by handling the strap, not the front.
-
Hand Washing: Wash your hands thoroughly with soap and water.
Protocol 2: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (if necessary): For large spills or if you are unsure of the hazard, evacuate the immediate area.
-
Don Additional PPE: Before cleaning, don appropriate PPE, which may include a respirator and heavier-duty gloves.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand) to cover and contain the spill.[4] Do not use combustible materials like paper towels.
-
Clean-Up: Carefully sweep or scoop the absorbed material into a labeled, sealed waste container.[4]
-
Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Waste: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous chemical waste.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Solid Waste: All disposable materials that have come into contact with 5-Oxotetrahydrothiophene-2-carboxylic acid, including gloves, weigh boats, and contaminated absorbent materials, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not pour any amount down the drain.[2][4]
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, regional, and national environmental regulations.[4] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety and ensure the integrity of your research.
References
-
Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98% . Cole-Parmer.
-
Safety Data Sheet - Thiophene-2-carboxylic acid . Thermo Fisher Scientific.
-
Safety Data Sheet - Methyl 3-oxotetrahydrothiophene-2-carboxylate . Fisher Scientific.
-
Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid . Fisher Scientific.
-
Safety Data Sheet - Thiophene . Sigma-Aldrich.
-
Safety Data Sheet - Thiophene . Fisher Scientific.
-
Navigating the Safe Handling of Pyreno(1,2-b)thiophene: A Guide for Laboratory Professionals . Benchchem.
-
Safety Data Sheet - 2-(4-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid . AK Scientific, Inc.
-
Material Safety Data Sheet - Thiophene . Oxford Lab Fine Chem LLP.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
